Product packaging for CEFOTAXIME SODIUM(Cat. No.:)

CEFOTAXIME SODIUM

Cat. No.: B8730940
M. Wt: 477.5 g/mol
InChI Key: AZZMGZXNTDTSME-BWTUWSSMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cefotaxime Sodium is a third-generation cephalosporin antibiotic of significant value in biomedical and botanical research. Its primary mechanism of action, characteristic of β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), thereby disrupting the final transpeptidation step of peptidoglycan cross-linking. This action ultimately leads to bacterial cell lysis and death. A key research advantage of Cefotaxime is its stability against many β-lactamase enzymes, conferred by its syn-configuration of the methoxyimino moiety, which broadens its spectrum of activity against resistant organisms . In a laboratory context, this reagent is extensively utilized for its high activity against a wide range of Gram-negative bacteria and its low toxicity to plant cells. It is particularly indispensable in plant tissue culture protocols for the elimination of Agrobacterium species following inoculation . Beyond its critical role in botany, this compound is a vital tool for in-vitro studies of Gram-positive and Gram-negative pathogens, including Escherichia coli, Klebsiella spp., Staphylococcus aureus (not MRSA), and Streptococcus pneumoniae . Researchers will find this product supplied as a high-purity compound, with a molecular formula of C16H16N5NaO7S2 and a molecular weight of 477.4 g/mol . For optimal stability, it is recommended to store the product dry at 2-8°C . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Standard laboratory precautions should be observed during use, including avoiding inhalation and wearing appropriate protective equipment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N5NaO7S2 B8730940 CEFOTAXIME SODIUM

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16N5NaO7S2

Molecular Weight

477.5 g/mol

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/t10-,14-;/m1./s1

InChI Key

AZZMGZXNTDTSME-BWTUWSSMSA-M

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

Related CAS

63527-52-6 (Parent)

Origin of Product

United States

Molecular Mechanism of Action of Cefotaxime Sodium

Inhibition of Bacterial Cell Wall Biosynthesis

The primary mechanism by which Cefotaxime (B1668864) Sodium acts is the inhibition of bacterial cell wall synthesis. This vital process is crucial for bacterial growth, structural integrity, and protection against environmental osmotic pressure. The bacterial cell wall is predominantly composed of peptidoglycan, a complex heteropolymeric structure that provides rigid mechanical stability through its highly cross-linked lattice efda.gov.etpatsnap.comnih.govwikipedia.orgdrugbank.comrpicorp.comduchefa-biochemie.com.

Cefotaxime Sodium specifically targets the final stages of peptidoglycan synthesis. It achieves this by inactivating the enzyme transpeptidase, which is responsible for the crucial cross-linking of peptidoglycan chains efda.gov.etpatsnap.comnih.govduchefa-biochemie.com. This inhibition prevents the formation of a robust, interconnected peptidoglycan layer, thereby compromising the structural integrity of the bacterial cell wall patsnap.comnih.govrpicorp.com.

The disruption of peptidoglycan cross-linking by this compound leads to a weakened cell wall that can no longer withstand internal osmotic pressure patsnap.comnih.gov. This structural instability renders the bacterial cell susceptible to osmotic lysis, resulting in cell death patsnap.comnih.gov. The bactericidal outcome is further facilitated by the potential activation of bacterial cell wall autolytic enzymes, such as autolysins or murein hydrolases, which degrade the compromised cell wall in the absence of proper assembly efda.gov.etwikipedia.orgnih.gov.

High-Affinity Interactions with Penicillin-Binding Proteins (PBPs)

The inhibitory action of this compound on cell wall synthesis is mediated through its high-affinity binding to penicillin-binding proteins (PBPs) nih.govdrugbank.comrpicorp.comcephamls.com. PBPs are a group of bacterial enzymes located on the inner membrane of the bacterial cell wall, playing pivotal roles in peptidoglycan synthesis and cell wall remodeling patsnap.comnih.gov.

This compound demonstrates notable specificity and high affinity for certain PBPs. Research indicates a strong affinity for PBP Ib and PBP III drugbank.comnih.gov. Among these, PBP-3 is particularly crucial for the terminal stages of peptidoglycan synthesis patsnap.com. Other PBPs identified as targets include PBP-1a, PBP-1b, PBP-2a, and PBP-2b drugbank.com.

Upon binding to PBPs, this compound inhibits their transpeptidase activity wikipedia.orgrpicorp.comnih.gov. This inhibition prevents the transpeptidation step, which is the final cross-linking reaction essential for forming the rigid peptidoglycan meshwork wikipedia.orgrpicorp.comnih.gov. By inactivating these critical enzymes, this compound effectively halts the construction of a functional bacterial cell wall, leading to the aforementioned structural instability and subsequent cell lysis in susceptible organisms nih.govrpicorp.com.

Structural Basis for Resistance to Enzymatic Hydrolysis

A significant advantage of this compound, distinguishing it from earlier beta-lactam antibiotics, is its enhanced stability against enzymatic hydrolysis by beta-lactamases efda.gov.etpatsnap.comwikipedia.orgdrugbank.comduchefa-biochemie.comnih.gov. Beta-lactamases are enzymes produced by various bacteria that confer resistance to beta-lactam antibiotics by hydrolyzing their beta-lactam ring.

The structural feature conferring this stability is the presence of an oxyimino group in its chemical structure patsnap.comwikipedia.org. Specifically, the syn-configuration of the methoxyimino moiety sterically hinders beta-lactamases from effectively binding and hydrolyzing the beta-lactam ring of this compound patsnap.comwikipedia.org. This molecular design allows this compound to remain active against many beta-lactamase-producing bacterial strains that would otherwise be resistant to other cephalosporins and penicillins patsnap.com.

Role of the Oxyimino Group in Beta-Lactamase Stability

A key characteristic contributing to this compound's effectiveness is its inherent resistance to degradation by various beta-lactamase enzymes produced by bacteria guidetopharmacology.orgwikipedia.orgnih.govmdpi.comwikipedia.org. This stability is primarily attributed to the unique structural configuration of the cefotaxime molecule, specifically the presence of an oxyimino group in its side chain guidetopharmacology.orgwikipedia.orgmims.com.

The syn-configuration of the methoxyimino moiety (a type of oxyimino group) within the cefotaxime structure confers significant stability against beta-lactamases guidetopharmacology.orgwikipedia.org. This bulky side chain containing the oxyimino group makes cefotaxime and other extended-spectrum oxyimino-cephalosporins poor substrates for many traditional Class A serine beta-lactamases, such as TEM-1 and SHV-1 mims.com. This structural feature physically hinders the hydrolytic action of these enzymes, preventing them from cleaving the beta-lactam ring, which is essential for the antibiotic's activity wikipedia.org.

Spectrum of Beta-Lactamases Inactivated or Resisted by this compound

This compound exhibits a notable spectrum of resistance against certain beta-lactamase enzymes, a characteristic that differentiates it from earlier-generation beta-lactam antibiotics. It is largely resistant to beta-lactamases and is specifically reported to be resistant to Richmond I, III, IV, and V beta-lactamase enzymes mdpi.comwikipedia.org. This resistance makes it effective against many beta-lactamase-producing bacterial strains that would otherwise be resistant to older penicillins and cephalosporins wikipedia.org.

However, the emergence of certain beta-lactamase types has presented challenges to cefotaxime's efficacy. Cefotaxime can be efficiently hydrolyzed by specific Extended-Spectrum Beta-Lactamases (ESBLs) and by the inducible or constitutive expression of chromosomally-encoded AmpC beta-lactamases ontosight.ai.

Table 1: Interaction of this compound with Key Beta-Lactamase Classes

Beta-Lactamase Class/TypeMolecular Class (Ambler)Functional Group (Bush-Jacoby-Medeiros)Impact on this compoundNotes
Traditional Beta-Lactamases A, C, D (various)2b, 1, 2d (various)Resisted guidetopharmacology.orgwikipedia.orgnih.govmdpi.comwikipedia.orgCefotaxime was developed with stability against narrow-spectrum beta-lactamases.
Richmond I, III, IV, V(Specific classifications within A, C, D)(Specific classifications within 1, 2)Resisted wikipedia.orgChemical modifications in cefotaxime confer this resistance wikipedia.org.
Extended-Spectrum Beta-Lactamases (ESBLs) A (e.g., TEM, SHV, CTX-M)2be, 2d (various)Hydrolyzed mims.comontosight.aiESBLs can efficiently hydrolyze cefotaxime, particularly CTX-M types which are named for their activity against cefotaxime mims.com. CTX-M enzymes show ~1000-fold higher catalytic efficiency for cefotaxime hydrolysis compared to TEM-1 and SHV-1 mims.com.
AmpC Beta-Lactamases C1Hydrolyzed (especially when overexpressed) ontosight.aiChromosomally-encoded AmpC enzymes can efficiently hydrolyze the drug, particularly in species like Enterobacter cloacae, Enterobacter spp., Serratia spp., and Citrobacter spp. ontosight.ai.
Metallo-Beta-Lactamases (MBLs) B3Potential Hydrolysis MBLs hydrolyze penicillins, cephalosporins, and carbapenems. While not explicitly stated as inactivated by MBLs in the provided text, MBLs represent a significant resistance mechanism against beta-lactams broadly.

The widespread clinical use of extended-spectrum cephalosporins like cefotaxime has contributed to the evolution and dissemination of ESBLs, particularly the CTX-M family of beta-lactamases, which are characterized by their high hydrolytic activity against cefotaxime mims.com. Furthermore, the induction or constitutive expression of chromosomal AmpC enzymes can also lead to efficient hydrolysis of cefotaxime ontosight.ai. Bacteria that develop resistance to cefotaxime often exhibit cross-resistance to other broad-spectrum third-generation cephalosporins, such as ceftazidime (B193861) and ceftriaxone (B1232239) ontosight.ai.

Antimicrobial Spectrum and in Vitro Activity Profiles

Activity Against Gram-Positive Bacterial Species

Cefotaxime (B1668864) sodium is active against a range of gram-positive bacteria, although its potency varies among different species.

Susceptibility of Streptococcus pneumoniae and Non-Enterococcal Streptococci

Cefotaxime exhibits potent activity against Streptococcus pneumoniae, including strains that are susceptible to penicillin as well as many that show intermediate resistance. nih.govnih.gov It is also highly effective against other streptococcal species, such as Streptococcus pyogenes (Group A streptococci), with the exception of most enterococci. nih.govnih.gov The mean minimal inhibitory concentration (MIC) values for non-enterococcal streptococci are generally low, often in the range of 0.01-0.05 microgram/ml. nih.gov

Limitations Against Methicillin/Oxacillin-Resistant Staphylococcus aureus and Enterococci (Streptococcus faecalis)

A significant limitation of cefotaxime is its lack of activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Staphylococci that are resistant to methicillin or oxacillin should be considered resistant to cefotaxime. nih.gov Furthermore, cefotaxime is generally inactive against enterococci, such as Enterococcus faecalis (formerly Streptococcus faecalis). nih.govnih.gov While it has been used to treat infections caused by susceptible enterococci, many strains exhibit in vitro resistance. nih.govdrugs.com

Activity Against Gram-Negative Bacterial Species

Cefotaxime sodium possesses remarkable potency against a wide array of gram-negative bacteria, particularly those belonging to the Enterobacteriaceae family.

Potency Against Enterobacteriaceae (e.g., Escherichia coli, Klebsiella spp., Enterobacter spp., Serratia marcescens, Haemophilus influenzae, Neisseria spp.)

Cefotaxime is highly active against the majority of Enterobacteriaceae, including species that are often resistant to earlier cephalosporins. nih.gov This includes Escherichia coli, Klebsiella species, Enterobacter species, and Serratia marcescens. nih.govantiinfectivemeds.com Generally, over 90% of these enteric bacilli are inhibited by cefotaxime concentrations of 0.5 microgram/ml or less. nih.gov It is also potent against Haemophilus influenzae (including ampicillin-resistant strains) and Neisseria species, such as Neisseria meningitidis and Neisseria gonorrhoeae. hres.canih.govantiinfectivemeds.com The modal MIC for beta-lactamase-producing gonococci is exceptionally low, at ≤0.004 microgram/ml. nih.gov

Variable Activity Against Other Gram-Negative Bacilli (e.g., Pseudomonas aeruginosa, Acinetobacter spp., Citrobacter spp., Providencia spp., Salmonella spp., Shigella spp.)

The activity of cefotaxime against other gram-negative bacilli is more variable. It demonstrates moderate activity against Pseudomonas aeruginosa, with a reported MIC50 of 19 microgram/ml. nih.gov Similarly, its activity against Acinetobacter calcoaceticus subspecies anitratus is moderate, with an MIC50 of 18 microgram/ml. nih.gov Many strains of Pseudomonas species are resistant to cefotaxime in vitro. nih.govdrugs.com

Cefotaxime is potent against Citrobacter freundii, Providencia species, Salmonella species, and Shigella species. nih.govnih.gov However, due to the variability in susceptibility among these and other non-fermentative gram-negative bacilli, in vitro susceptibility testing is crucial to guide therapy. nih.gov

In Vitro Activity of this compound Against Various Bacterial Species

Bacterial Species MIC50 (µg/mL) MIC90 (µg/mL) General Susceptibility
Streptococcus pneumoniae (Penicillin-Susceptible) Susceptible
Streptococcus pneumoniae (Penicillin-Intermediate) Moderately Susceptible
Non-Enterococcal Streptococci 0.01-0.05 Highly Susceptible
Staphylococcus aureus (Oxacillin-Susceptible) 1.1-1.9 ≤2 - 8 Susceptible
Methicillin-Resistant Staphylococcus aureus (MRSA) Resistant
Enterococcus faecalis Resistant
Enterobacteriaceae (general) ≤0.5 Highly Susceptible
Pseudomonas aeruginosa 19 Moderately Susceptible/Variable
Acinetobacter calcoaceticus 18 Moderately Susceptible/Variable
Haemophilus influenzae 0.01-0.024 Highly Susceptible

Activity Against Anaerobic Bacterial Species

This compound demonstrates a variable spectrum of activity against anaerobic bacteria. While many anaerobes show susceptibility, certain clinically significant species, particularly within the Bacteroides genus, exhibit notable resistance.

Susceptibility Patterns of Clostridium spp. and Bacteroides spp.

The in vitro activity of cefotaxime against species of Clostridium and Bacteroides is inconsistent. Generally, most anaerobic bacteria are considered highly susceptible to cefotaxime nih.gov. However, for 10-20% of Bacteroides fragilis strains, the minimal inhibitory concentrations (MICs) may surpass achievable serum levels nih.gov.

Studies have shown that the susceptibility of Clostridium species to cefotaxime can range from 0.125 to over 256 mg/L nih.gov. The activity is often poor against species other than Clostridium perfringens, a fact attributed partly to the high resistance of some Clostridium difficile strains nih.gov. One investigation found the median MIC of cefotaxime for 20 isolates of C. difficile to be 64 µg/ml nih.gov.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for cefotaxime against selected anaerobic species.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Overall Susceptibility/Resistance Notes
Bacteroides fragilis 5.3 nih.gov - 6.0 nih.gov128 nih.gov0.0625 to >256 nih.gov10-20% of strains may have MICs exceeding serum levels nih.gov. Overall resistance rate of 18% reported duke.edu.
Bacteroides vulgatus 4.0 nih.govNot specifiedNot specifiedSusceptibility varies among species within the B. fragilis group nih.gov.
Clostridium difficile Median MIC: 64 nih.govNot specifiedNot specifiedOften exhibits high resistance nih.gov.
Clostridium spp. Not specifiedNot specified0.125 to >256 nih.govActivity is variable and often poor against species other than C. perfringens nih.gov.

Research on Resistant Strains of Bacteroides fragilis

The relatively low in vitro activity of cefotaxime against Bacteroides fragilis can limit its application in infections where this organism is a suspected pathogen nih.gov. Resistance within the B. fragilis group is a significant clinical concern. Research indicates that this resistance is predominantly mediated by the production of β-lactamase enzymes, which are primarily characterized as cephalosporinases nih.gov. These enzymes inactivate cefotaxime by hydrolyzing the β-lactam ring, which is essential for its antibacterial activity.

Synergistic Antimicrobial Effects in Vitro

The efficacy of cefotaxime can be enhanced when used in combination with other agents. In vitro studies have demonstrated synergistic effects with both conventional antibiotics and novel drug delivery systems.

Interactions with Aminoglycoside Antibiotics

Cefotaxime has been studied in combination with aminoglycoside antibiotics, such as gentamicin (B1671437), tobramycin, and amikacin. While the merits of such combinations have not been definitively established in all clinical scenarios, in vitro research demonstrates synergistic potential nih.gov.

One study investigating the activity of these combinations against 50 isolates of Pseudomonas aeruginosa found that the combination of cefotaxime with gentamicin, tobramycin, and amikacin was synergistic against 30, 17, and 9 isolates, respectively asm.orgnih.gov. Importantly, no antagonism was observed with any of the combinations tested asm.orgnih.gov. A separate study performed using the time-kill method against 50 strains of enterococci found that the combination of cefotaxime plus gentamicin was more active than combinations with tobramycin or amikacin nih.govnih.gov. These findings suggest that the combination of cefotaxime and an aminoglycoside can provide enhanced bactericidal activity against certain pathogens.

Enhanced Activity through Nanocarrier Systems (e.g., Chitosan-Based Nanoparticles)

Novel drug delivery systems, such as nanocarriers, have been developed to improve the efficacy of existing antibiotics. Cefotaxime has been successfully incorporated into chitosan-based nanoparticles, creating nano-antibiotics with enhanced antimicrobial properties nih.gov. Chitosan is a natural, nontoxic, and biodegradable polymer known for its own antimicrobial properties nih.govresearchgate.net.

In one study, cefotaxime-loaded chitosan nanoparticles were synthesized using an ionotropic gelation method. These nanoparticles were found to be highly stable, with a size of less than 100 nm and a positive zeta potential exceeding +50 mV nih.gov. When tested against multi-drug resistant clinical isolates, including Pseudomonas aeruginosa, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA), these nano-antibiotics demonstrated broad-spectrum anti-pathogenic and anti-biofilm activity nih.gov. The nano-cefotaxime was highly effective in controlling the formation of biofilms, a key mechanism of resistance in many pathogenic microbes nih.gov. This in vitro synergistic action of cefotaxime and the chitosan polymer at a nano-scale presents a promising strategy to combat resistant pathogens nih.gov. The antimicrobial action of chitosan is believed to stem from the electrostatic interaction between its polycationic structure and the negatively charged microbial cell surface, leading to cell disruption nih.gov.

Mechanisms of Antimicrobial Resistance to Cefotaxime Sodium

Mechanisms of Decreased Outer Membrane Permeability

The outer membrane of Gram-negative bacteria acts as a crucial barrier, regulating the entry of hydrophilic molecules, including antibiotics like cefotaxime (B1668864), primarily through protein channels called porins. mdpi.comnih.govmdpi.comnih.gov Alterations in the outer membrane permeability represent a significant mechanism of antimicrobial resistance to cefotaxime sodium. mdpi.comnih.gov

Bacteria can develop resistance by modifying or reducing the number of these porins, thereby decreasing the influx of the antibiotic into the cell. mdpi.comnih.govmdpi.com For instance, a decrease or loss of porins such as OmpC and OmpF has been linked to increased resistance to cefotaxime and other beta-lactam antibiotics in various Gram-negative bacteria like Enterobacter aerogenes, Enterobacter cloacae, and Escherichia coli. mdpi.comnih.gov Studies have shown that OmpC mutants in multidrug-resistant E. coli clinical isolates exhibit enhanced cefotaxime resistance. mdpi.com The reduction of porin-mediated permeability can be an effective standalone strategy for antibiotic resistance, sometimes leading to an increase in minimum inhibitory concentrations (MICs) comparable to those observed with robust beta-lactamase activity. nih.gov

Genetic Determinants of Resistance

Antimicrobial resistance in bacteria is often driven by genetic changes that allow them to survive in the presence of antibiotics. frontiersin.org These genetic determinants can be inherent (chromosomal) or acquired. frontiersin.org

Plasmid-Mediated Resistance Gene Transfer (bla genes)

One of the primary mechanisms of resistance to cefotaxime, particularly in Gram-negative pathogens, is the production of beta-lactamase enzymes. fishersci.canih.govnih.govresearchgate.net These enzymes hydrolyze the beta-lactam ring of cefotaxime, rendering it inactive. wikipedia.orgwikipedia.orgfrontiersin.org The genes encoding these beta-lactamases, often referred to as bla genes, are frequently located on plasmids, facilitating their rapid dissemination among bacterial populations through horizontal gene transfer. nih.govasm.orgnih.govmdpi.comsrce.hrmdpi.comroyalsocietypublishing.orgresearchgate.netacademicjournals.org

Key bla genes associated with cefotaxime resistance include:

_bla_CTX-M : This group of extended-spectrum beta-lactamases (ESBLs) is a predominant cause of resistance to third-generation cephalosporins, including cefotaxime, especially in E. coli and Klebsiella pneumoniae. nih.govmdpi.comsrce.hrresearchgate.netacademicjournals.orgmdpi.comresearchgate.netmed-alphabet.com For example, blaCTX-M-15 is frequently detected in cefotaxime-resistant E. coli and K. pneumoniae isolates. nih.govmdpi.comsrce.hrresearchgate.netacademicjournals.org

_bla_TEM : Genes like blaTEM-1 are commonly found in cefotaxime-resistant E. coli and can co-exist with blaCTX-M genes. nih.govsrce.hracademicjournals.orgmed-alphabet.com

_bla_SHV : Similar to blaTEM, blaSHV genes are also implicated in cefotaxime resistance, particularly in K. pneumoniae. nih.govsrce.hracademicjournals.orgmed-alphabet.com

_bla_CMY : Plasmid-mediated AmpC beta-lactamases, such as those encoded by blaCMY-2 and blaCMY-42, also contribute to cefotaxime resistance. asm.orgmdpi.comresearchgate.netacademicjournals.orgresearchgate.net

A study on cefotaxime-resistant E. coli from wastewater treatment plants detected blaTEM in 84.2% of isolates and blaCTX-M in 52.6%, with concurrent detection in 36.8% of isolates. nih.gov Another study in Ecuador found that 90.9% of ESBL genes in cefotaxime-resistant E. coli from poultry farms belonged to the blaCTX-M group, specifically blaCTX-M-65, blaCTX-M-55, and blaCTX-M-3 alleles, while most AmpC strains carried the blaCMY-2 gene. researchgate.net

Table 1: Prevalence of Key bla Genes in Cefotaxime-Resistant Isolates

Gene TypeAssociated Beta-LactamaseCommon Bacterial HostsPrevalence/Detection Rate (Examples)Source
blaCTX-MExtended-Spectrum Beta-Lactamase (ESBL)E. coli, K. pneumoniae52.6% in E. coli from wastewater nih.gov, 77.8% (blaCTX-M-15) in E. coli clinical isolates mdpi.com, 90.9% in E. coli from poultry farms researchgate.net nih.govmdpi.comresearchgate.net
blaTEMBeta-Lactamase (often ESBL variants)E. coli, K. pneumoniae84.2% in E. coli from wastewater nih.gov, 74.1% (blaTEM-1) in E. coli clinical isolates mdpi.com, 26.7% in uropathogenic Enterobacteriaceae med-alphabet.com nih.govmdpi.commed-alphabet.com
blaSHVExtended-Spectrum Beta-Lactamase (ESBL)K. pneumoniae, E. coli18.5% (blaSHV-1) in E. coli clinical isolates mdpi.com, detected in ESBL-producing K. pneumoniae academicjournals.org mdpi.comacademicjournals.org
blaCMYPlasmid-Mediated AmpC Beta-LactamaseE. coli, Salmonella, K. pneumoniae7.4% (blaCMY-42) in E. coli clinical isolates mdpi.com, detected in Salmonella asm.org, detected in K. pneumoniae academicjournals.org asm.orgmdpi.comacademicjournals.org

Role of Mobile Genetic Elements in Multidrug Resistance Dissemination

Mobile genetic elements (MGEs) are crucial facilitators in the global spread of antibiotic resistance. nih.govroyalsocietypublishing.org These elements, which include plasmids, transposons, and insertion sequences, enable the intracellular and intercellular transfer of resistance genes. nih.govmdpi.comroyalsocietypublishing.org Plasmids, in particular, are highly efficient vehicles for horizontal gene transfer, often carrying multiple antibiotic resistance determinants, leading to multidrug resistance (MDR). nih.govmdpi.com

The dissemination of cefotaxime resistance, often linked to ESBL-encoding genes like blaCTX-M, is strongly associated with the movement of these MGEs. asm.orgmdpi.comfrontiersin.org For instance, IncF and IncFIA plasmids have been identified as carriers of the blaCTX-M-15 gene, indicating their role in horizontal transmission. mdpi.com Studies on Salmonella isolates from swine have shown that conjugative plasmids carrying blaCMY-2 or blaCTX-M-9 genes are responsible for cefotaxime resistance and contribute to MDR patterns. asm.org The presence of MGEs carrying clinically relevant antimicrobial resistance genes raises significant public health concerns, necessitating continuous monitoring to mitigate their spread through various environments, including livestock production and wastewater. nih.govasm.orgroyalsocietypublishing.orgfrontiersin.org

Strategies for Overcoming Resistance

Addressing the rising challenge of cefotaxime resistance requires multifaceted strategies, including the development of novel therapeutic approaches and the enhancement of existing ones.

Research on Co-Administration with Beta-Lactamase Inhibitors (e.g., Sulbactam)

One established strategy to overcome resistance mediated by beta-lactamase production is the co-administration of cefotaxime with a beta-lactamase inhibitor. researchgate.netwikipedia.orgfrontiersin.org Sulbactam (B1307) is an irreversible competitive beta-lactamase inhibitor that contains a beta-lactam ring itself and can shield more potent beta-lactam antibiotics from degradation by bacterial enzymes. wikipedia.orgfrontiersin.orgmims.com

The combination of cefotaxime and sulbactam aims to restore the efficacy of cefotaxime against beta-lactamase-producing strains. researchgate.netfrontiersin.org Research indicates that this co-administration can effectively inhibit beta-lactamases such as TEM, CTX-M, and SHV types, which are commonly responsible for cefotaxime hydrolysis. researchgate.net Studies have demonstrated that cefotaxime/sulbactam combinations can exhibit synergistic activity, significantly reducing the minimum inhibitory concentrations (MICs) for resistant strains. researchgate.netnih.gov For example, a study on E. coli co-producers of ESBL and AmpC found synergistic association between cefotaxime and a beta-lactamase inhibitor in 37% of tested strains. researchgate.net In the context of neonatal sepsis, combinations of cefotaxime/sulbactam with gentamicin (B1671437) have shown consistent bactericidal effects at clinically achievable concentrations against ESBL-producing E. coli and Klebsiella pneumoniae. nih.gov

Table 2: Synergistic Activity of Cefotaxime/Sulbactam Combinations

Combination Ratio (Cefotaxime:Sulbactam)Observed Inhibition/SynergyBacterial StrainsSource
1:1, 2:1Stronger inhibition than 4:1, 8:1Gram-negative bacteria (general) researchgate.net
2:1 (fixed ratio) with GentamicinConsistent bactericidal effect, decreased MICsESBL-producing E. coli, K. pneumoniae nih.gov
N/A (co-administration)Synergistic association in 37% of isolatesE. coli co-producers of ESBL and AmpC researchgate.net

Novel Delivery Systems for Enhanced Antimicrobial Efficacy Against Resistant Strains

Nanotechnology offers promising avenues for overcoming antimicrobial resistance by enhancing the delivery and efficacy of antibiotics like cefotaxime. bohrium.comnih.gov Novel delivery systems can improve the pharmacokinetic behavior of the drug, provide sustained release, and potentially overcome bacterial resistance mechanisms such as biofilm formation and reduced outer membrane permeability. bohrium.comnih.govpnrjournal.comfrontiersin.org

Research into cefotaxime-loaded nanoparticles has shown significant improvements in antibacterial activity against multidrug-resistant strains:

Cefotaxime-conjugated Silver Nanoparticles (Cefotaxime-CS-AgNPs) : Studies have demonstrated that conjugating cefotaxime with silver nanoparticles (AgNPs) can restore and enhance its efficiency against resistant E. coli and Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The Minimum Inhibitory Concentration (MIC) of Cefotaxime-CS-AgNPs against these strains ranged from 3 µg/mL to 8 µg/mL, with a reduction in MIC ranging from 22% to 96% compared to free cefotaxime. nih.gov

Cefotaxime-loaded Gold Nanoparticles (C-AuNPs) : Gold nanoparticles synthesized using cefotaxime itself as a reducing and capping agent have shown enhanced antibacterial abilities compared to pure cefotaxime. bohrium.comnih.gov These C-AuNPs were effective at much lower concentrations against both Gram-negative and Gram-positive bacteria. nih.gov

Cefotaxime-eluting Niosomes : Niosomes, self-assembled vesicles made from non-ionic surfactants, can encapsulate cefotaxime, offering advantages such as antibiotic shielding, controlled release, and specific targeting. pnrjournal.com Cefotaxime-eluting niosomes have shown substantial potentiation of antibacterial activity, with reductions in MIC by 160, 8, 640, and 40 times better than aqueous solutions against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, respectively. pnrjournal.com These systems can also exhibit anti-biofilm activity, which is a crucial resistance mechanism for many pathogenic microbes. frontiersin.org

Table 3: Enhanced Efficacy of Cefotaxime with Novel Delivery Systems

Delivery SystemMechanism of EnhancementObserved Efficacy Against Resistant Strains (Examples)Source
Silver Nanoparticles (AgNPs)Conjugation, restored efficiencyMIC reduction of 22-96% against E. coli and MRSA nih.govresearchgate.net
Gold Nanoparticles (AuNPs)Encapsulation, enhanced activityLower MICs compared to free cefotaxime against Gram-negative and Gram-positive bacteria bohrium.comnih.gov
NiosomesShielding, controlled release, anti-biofilmMIC reduction of 8-640x against S. aureus, E. coli, K. pneumoniae, P. aeruginosa pnrjournal.comfrontiersin.org

Chemical Synthesis and Derivatization Research of Cefotaxime Sodium

Synthetic Methodologies for Cefotaxime (B1668864) Sodium

The synthesis of cefotaxime sodium primarily revolves around the modification of the 7-aminocephalosporanic acid (7-ACA) nucleus, a key intermediate in cephalosporin (B10832234) production. wikipedia.orgresearchgate.netchemicalbook.combiocrick.comrjpbcs.com

Acylation Reactions Involving 7-Amino Cephalosporanic Acid

The core synthetic route for this compound typically involves the acylation of 7-ACA at its 7-position. This reaction often proceeds in two main steps: the formation of cefotaxime acid, followed by its conversion to the sodium salt. researchgate.netgoogle.comebi.ac.ukgoogle.com

A common approach involves reacting 7-ACA with an activated ester or acyl chloride derivative of 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid. For instance, S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM) or 2-(2-chloroacetamidothiazol-4-yl)-2-syn-methoxyiminoacetyl chloride are frequently employed acylating agents. researchgate.netrjpbcs.comgoogle.comebi.ac.ukgoogle.comwipo.int The acylation reaction typically occurs in organic solvents such as dichloromethane (B109758) or aqueous isopropanol, often in the presence of condensation agents like triethylamine (B128534). rjpbcs.comgoogle.comgoogle.compsu.edu

One method describes the condensation of 7-ACA with 2-(2-chloroacetamidothiazol-4-yl)-2-syn-methoxyiminoacetyl chloride in an aqueous isopropyl alcohol mixture, followed by deblocking the amino function using thiourea (B124793) in a basic medium to yield cefotaxime acid. google.comwipo.int Another reported method utilizes 7-ACA and a benzothiazol active ester (MEAM) in an organic solvent with triethylamine as a condensation agent and a phase transfer catalyst to produce cefotaxime acid. google.com

The subsequent step involves the conversion of cefotaxime acid to its sodium salt. This is commonly achieved by reacting cefotaxime acid with a sodium source, such as sodium-2-ethylhexanoate or trihydrated sodium acetate (B1210297), in suitable solvent mixtures (e.g., ethanol (B145695), methanol (B129727), ethyl acetate, or aqueous isopropanol). rjpbcs.comresearchgate.netgoogle.comebi.ac.ukgoogle.compsu.eduijpsr.com

Some research has explored one-step synthesis methods, where 7-ACA and an active ester are reacted in an acetone-water solution, and then a sodium hydroxide (B78521) solution is added to directly form this compound, aiming for higher yields and simpler procedures. google.com

Optimization of Reaction Conditions and Synthesis Yields

Optimization of the synthetic process for this compound is crucial for maximizing yield and purity. Various parameters, including reactant mole ratios, solvent types and amounts, reaction temperature, and reaction time, have been investigated. rjpbcs.comgoogle.comnih.gov

Studies have shown that the mole ratio of reactants significantly impacts the yield. For instance, an optimal mole ratio of cefotaxime acid to sodium-2-ethylhexanoate has been identified as 2:3, leading to high yields. rjpbcs.com The choice of solvent also plays a critical role. Food-grade ethanol has been recommended as an efficient and environmentally friendly solvent, with optimal amounts identified for crystallization processes. rjpbcs.comrjpbcs.com

The following table summarizes some optimized synthesis conditions and their reported yields:

ParameterOptimal ConditionReported Yield (%)Reference
Cefotaxime Acid / Sodium-2-ethylhexanoate Mole Ratio2:397.11 (based on cefotaxime acid) rjpbcs.com
Solvent for Salt FormationEthanol (food grade, 150 mL)72.53 rjpbcs.com
Temperature for Salt FormationRoom TemperatureHigher yield and purity compared to 10°C rjpbcs.com
Acylation with 2-(2-chloroacetamidothiazol-4-yl)-2-syn-methoxyiminoacetyl chlorideAqueous isopropanol, pH 6.5-7.5, -5 to 5°C>99 (HPLC purity of sodium salt) google.comwipo.int
Acylation with MEAM (Cefotaxime acid formation)Organic solvent, triethylamine, phase transfer catalyst>97 google.com
One-step synthesis (7-ACA + AE-active ester)Acetone-water solution, controlled NaOH addition156.7 (mass yield), 96.5 (content) google.com
Continuous-flow synthesis (Cefotaxime acid formation)-10°C, 1 min residence time80.9 (to 7-ACA) nih.gov

Design and Synthesis of this compound Derivatives

Research into this compound derivatives aims to develop compounds with potentially improved pharmacological properties, such as enhanced antibacterial activity or altered pharmacokinetic profiles.

Aminomethylation and Other Chemical Modification Strategies

Aminomethylation is a significant chemical modification strategy employed in the synthesis of novel this compound derivatives. This reaction involves the introduction of an aminomethyl group onto the this compound structure, often at its heteroaromatic ring system. researchgate.netresearchgate.net For example, biologically active this compound derivatives have been synthesized through aminomethylation reactions with various sulphonamides or secondary amines. researchgate.netresearchgate.net

Beyond aminomethylation, other chemical modification strategies include the formation of Schiff base derivatives. These are typically generated through condensation reactions between cefotaxime and aldehydes or ketones, such as isatin (B1672199) or 4-N,N-dimethylaminobenzaldehyde. scirp.org These modifications can lead to new compounds with different coordination behaviors and potential biological activities. The inherent complexity and presence of multiple interacting functional groups within the cefotaxime skeleton can sometimes lead to lower yields in derivatization reactions. scirp.org

Structural Characterization of Novel Derivatives

The structural characterization of newly synthesized this compound derivatives is paramount to confirm their chemical identity, purity, and structural integrity. A comprehensive array of spectroscopic and analytical techniques is routinely employed for this purpose.

Commonly used techniques include:

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule, such as carbonyl (C=O) and amine (N-H) stretches, and to confirm the formation of new bonds. rjpbcs.comresearchgate.netebi.ac.ukresearchgate.netfrontiersin.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are extensively used to elucidate the complete chemical structure by providing information on the number, type, and connectivity of hydrogen and carbon atoms. Two-dimensional NMR techniques (e.g., COSY, HMBC) are crucial for assigning complex spectral signals and confirming the arrangement of atoms, especially in derivatives and polymeric impurities like dimers and trimers. rjpbcs.comscirp.orgrjpbcs.compsu.eduresearchgate.netfrontiersin.orgnih.gov

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HR-MS) are employed to determine the molecular weight and molecular formula of the synthesized compounds and their impurities. Secondary mass spectrometry can further deduce characteristic structural fragments. rjpbcs.comrjpbcs.comresearchgate.netfrontiersin.org

Elemental Analysis: Provides quantitative data on the elemental composition (e.g., carbon, hydrogen, nitrogen), which helps to confirm the molecular formula of the synthesized derivatives. researchgate.netebi.ac.ukresearchgate.net

Powder X-ray Diffraction (XRD): Used to study the crystalline structure and phase purity of the derivatives. researchgate.netnih.gov

Scanning Electron Microscopy (SEM): Provides insights into the surface morphology and particle size of the synthesized compounds. researchgate.netnih.gov

These techniques collectively provide robust evidence for the successful synthesis and structural elucidation of novel this compound derivatives, ensuring their scientific accuracy and quality.

Degradation Pathways and Chemical Stability Studies

Kinetics of Hydrolytic Degradation in Aqueous Solutions

Studies on the degradation kinetics of Cefotaxime (B1668864) Sodium in aqueous solutions have shown that the process follows pseudo-first-order kinetics nih.govcapes.gov.br. The rate of degradation is significantly influenced by solvolytic, hydrogen ion, and hydroxide (B78521) ion catalysis nih.govcapes.gov.br.

Table 1: Stability of Cefotaxime Sodium at Different Temperatures and Storage Conditions

TemperatureConcentration (mg/ml)Stability Duration (HPTLC)Stability Duration (Microbiological Assay)Physical ObservationChemical Instability Criterion
5°C (Refrigeration)100Up to 5 days researchgate.netpharmatutor.orgijpcbs.com72 hours (3 days) pharmatutor.orgjchps.comNo color change after 5 days pharmatutor.org>10% decrease in drug concentration researchgate.netijpcbs.com
25°C (Room Temp)100Up to 24 hours researchgate.netpharmatutor.orgijpcbs.com24 hours (1 day) pharmatutor.orgjchps.comColor change from colorless to dark yellow at 24 hours, reddish yellow at 5 days pharmatutor.org>10% decrease in drug concentration researchgate.netijpcbs.com
45°C1002 hours researchgate.netpharmatutor.orgijpcbs.com4 hours pharmatutor.orgjchps.comColor appears at 2nd hour, intensifies at 6th hour, reddish yellow at 24 hours ijpcbs.com>10% decrease in drug concentration researchgate.netijpcbs.com

Note: Chemical instability was defined as a decrease in drug concentration by more than 10% from the initial concentration, and physical instability by a change in pH by more than 1 researchgate.netijpcbs.com.

In highly acidic media (e.g., pH ≤ 3.4), the degradation of this compound is significantly accelerated by hydrogen ion catalysis nih.govnih.govnih.govmdpi.com. The deacetylated derivative, desacetylcefotaxime (B1670277), is easily converted to its lactone form under these conditions nih.gov. The degradation involves the cleavage of the β-lactam nucleus nih.gov.

In alkaline or strongly basic media (e.g., pH > 6.2 to 10.0), the hydrolysis of this compound is a base-catalyzed reaction, hastened by hydroxyl ions nih.govnih.govnih.govmdpi.com. Certain buffer systems, such as carbonate buffer (pH 8.5) and borate (B1201080) buffers (pH 9.5 and 10.0), have been observed to increase degradation rates, while acetate (B1210297) buffer can decrease them nih.govresearchgate.net. The degradation also involves the cleavage of the β-lactam nucleus nih.gov.

In the pH range of 3.0 to 7.0, a slow water-catalyzed or spontaneous cleavage of the β-lactam nucleus is the main degradation process nih.gov. This reaction involves intramolecular participation of the side chain amido fraction in the 7-position nih.gov. In the optimum pH range for stability, approximately 4.3-6.2, the decomposition process is primarily catalyzed only by the solvent (water) nih.govresearchgate.net.

Identification and Comprehensive Characterization of Degradation Products

The degradation of this compound leads to the formation of several impurities and metabolites, with desacetylcefotaxime being the principal and most significant one nih.govasm.orgnih.govontosight.ai. Other polymer impurities, such as dimers and trimers, can also form x-mol.netfrontiersin.orgresearchgate.netresearchgate.net.

Polymer impurities, specifically dimer and trimer forms of Cefotaxime, can be generated during the production, transportation, and storage of β-lactam antibiotics like this compound frontiersin.org. These impurities have been isolated and characterized to validate their chemical structures x-mol.netfrontiersin.orgresearchgate.netresearchgate.net.

The cefotaxime dimer has been isolated and its chemical structure confirmed to be consistent with previously investigated dimers frontiersin.orgresearchgate.net. The polymerization sites and stereoscopic configuration of the trimer impurity have also been validated frontiersin.orgresearchgate.net. Structural elucidation of these polymer impurities is crucial for quality control in cephalosporin (B10832234) drugs frontiersin.orgresearchgate.net. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are key analytical techniques used for their separation, purification, and structural identification frontiersin.orgresearchgate.net.

Formation of Lactone Derivatives under Acidic Conditions

Under highly acidic conditions, this compound undergoes degradation, leading to the formation of lactone derivatives. This process primarily involves the deacetylation of the side chain, followed by the conversion of the deacetylated derivative into a lactone. Specifically, in highly acidic media, the deacetylated derivative of cefotaxime is readily converted to the lactone form. nih.gov Research indicates the formation of desacetylthis compound lactone when the pH is less than 4. americanelements.com This highlights the instability of the compound in strongly acidic environments.

Analysis of Other Inactive Degradants

The degradation of this compound in aqueous solutions proceeds through several parallel reactions, leading to the formation of various inactive degradants. Key degradation pathways include the cleavage of the beta-lactam nucleus and the deacetylation of the side chain. nih.govwikidata.orgnih.gov

One significant degradation product identified is desacetylcefotaxime. nih.govamericanelements.com This compound results from the de-esterification at the C-3 position of the cefotaxime molecule. wikidata.orgnih.gov Studies employing high-performance liquid chromatography (HPLC) have observed the appearance of additional peaks after forced degradation, indicating the presence of other decomposition products. For instance, an additional peak with a relative retention of 3.01 was observed, which progressively increased in concentration up to 4.01% in 0.9% NaCl and 3.17% in 5% glucose solutions after 12 hours. americanelements.com Furthermore, during stability studies, a slight decrease in pH values, an increase in the intensity of yellow color, and a progressive increase in absorbance values were noted, correlating with the formation of these degradation products. americanelements.com Photoelectrocatalytic degradation studies have also confirmed that the degradation of cefotaxime occurs through β-lactam cleavage, corresponding to the breakdown of the cephem nucleus, resulting in a drastic inhibition of its antibiotic activity. easychem.org

Influence of Environmental Factors on Degradation Kinetics

The degradation kinetics of this compound are significantly influenced by environmental factors such as temperature, pH, and ionic strength.

Temperature-Dependent Degradation Rates

Temperature plays a critical role in the degradation rate of this compound. Higher temperatures generally accelerate the degradation process. Studies have investigated the degradation kinetics across various temperatures, allowing for the determination of apparent activation energies, which are consistent with a solvolysis mechanism. nih.gov

The stability of this compound solutions has been evaluated at different temperatures, revealing a clear temperature-dependent degradation. For a concentration of 100 mg/mL, the chemical stability (defined as retaining more than 90% of the initial concentration) varied considerably: uni.lu

Temperature (°C)Stability Duration (HPTLC Analysis) uni.luStability Duration (Microbiological Assay) uni.lu
5Up to 5 days72 hours
25Up to 24 hours24 hours
452 hours4 hours

This data demonstrates that refrigeration significantly extends the stability of this compound, while elevated temperatures rapidly lead to its degradation.

pH-Rate Profiles and Buffer Catalysis Effects

The pH of the solution is a primary determinant of this compound's stability. The maximum stability of this compound in aqueous solution typically occurs within the pH range of 4.3 to 6.5. americanelements.comwikidata.orgnih.gov

The degradation rate is influenced by hydrogen ion and hydroxide ion catalysis. In strongly acidic or alkaline media, the hydrolysis is acid- or base-catalyzed. nih.govamericanelements.com Below pH 3.4, hydrogen ions catalyze the reaction, while above pH 6.2, hydroxyl ions accelerate the decomposition process. americanelements.com In the pH range of 3.0 to 7.0, the primary degradation mechanism is a slow water-catalyzed or spontaneous cleavage of the beta-lactam nucleus, involving intramolecular participation of the side chain amido fraction at the 7-position. nih.gov

Regarding buffer catalysis, some studies have observed that certain buffer systems can influence degradation rates. For instance, carbonate buffer (pH 8.5) and borate buffers (pH 9.5 and 10.0) have been found to increase degradation rates, whereas acetate buffer can decrease them. nih.gov Conversely, other kinetic studies have reported that buffer catalysis due to the employed buffer species was not observed during their investigations. wikidata.orgnih.gov These differing observations may depend on the specific buffer systems, concentrations, and experimental conditions utilized.

Impact of Ionic Strength on Stability

Ionic strength also influences the stability of this compound. Investigations into degradation kinetics have included the study of ionic strength effects. nih.gov Research has shown that no primary salt effects were observed in the acid or neutral pH regions. However, a positive salt effect, indicating an increase in degradation rate with increasing ionic strength, was noted at higher pH values, specifically around pH 8.94. wikidata.orgnih.gov Furthermore, studies on the solid-state decomposition of this compound have indicated its sensitivity to ionic strength. nih.gov

Photoelectrocatalytic Degradation Investigations

Photoelectrocatalytic (PEC) degradation has emerged as an effective method for the decomposition of this compound, particularly in environmental remediation contexts. This technology combines photocatalysis and electrochemistry to enhance degradation performance.

Studies have demonstrated the superior photoelectrocatalytic activity of novel photoanodes in degrading this compound. For example, MoSe2/TiO2 nanotubes photoanodes, prepared through electrochemical methods, have shown high efficiency under simulated solar light illumination at low applied bias voltages. nih.govwikipedia.org These enhanced properties are attributed to factors such as abundant surface oxygen vacancies, improved visible-light absorption, enhanced photocurrent response, reduced fluorescence intensity, and decreased charge transfer resistance. nih.gov The proposed mechanism for degradation on MoSe2/TiO2 NTs photoanodes involves efficient spatial separation and rapid transfer of photo-induced electrons and holes at the interface between MoSe2 nanoparticles and TiO2 nanotubes, further supported by the synergistic effect of surface oxygen vacancies and a direct Z-scheme heterojunction. nih.gov

Another investigation explored the photoelectrocatalytic degradation of cefotaxime using a nanostructured TiO2 electrode under UV illumination, varying the pH of the aqueous solution. easychem.orgnih.gov This research successfully identified degradation intermediates and proposed possible reaction pathways, primarily involving the cleavage of the β-lactam ring. easychem.org Importantly, the photoelectrocatalytic stability of the nanostructured TiO2 electrode was confirmed through recycling tests, showing no significant decrease in catalytic activity over extended periods, indicating its potential for long-term application. easychem.orgnih.gov The antibiotic activity of cefotaxime was observed to be drastically inhibited after photoelectrocatalytic degradation, confirming the effectiveness of the process in breaking down the active compound into inactive forms. easychem.org

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methodologies for Quantification and Impurity Profiling

Chromatographic techniques are extensively employed for the separation, identification, and quantification of Cefotaxime (B1668864) Sodium and its related impurities. High-Performance Liquid Chromatography (HPLC) is the most frequently used technique due to its versatility and effectiveness unesp.br.

HPLC is a cornerstone in the analysis of Cefotaxime Sodium, offering precise quantification and detailed impurity profiling unesp.br. Numerous HPLC methods have been developed for this purpose, both for drug substances and pharmaceutical formulations unesp.brresearchgate.net.

Reversed-Phase HPLC (RP-HPLC) is a widely adopted method for the quantification and impurity profiling of this compound due to its simplicity, precision, and accuracy tsijournals.comjbclinpharm.orgrjptonline.orgrfppl.co.in. Method development often involves optimizing parameters such as mobile phase composition, flow rate, column type, and detection wavelength to achieve optimal separation and sensitivity researchgate.nettsijournals.comjbclinpharm.orgrjptonline.orgrfppl.co.injapsonline.com.

For instance, a validated RP-HPLC method for this compound utilized a Phenomenex Gemini C18 column (250 cm × 4.6 mm, 5 µm) with a mobile phase of buffer (40% tetrabutyl ammonium (B1175870) hydrochloride):acetonitrile (B52724):methanol (B129727) (8:1.75:0.25, v/v/v) at a flow rate of 1.5 mL/min and UV detection at 230 nm. This method demonstrated retention times of 2.59 min for this compound and 5.15 min for Sulbactum Sodium, with a limit of detection (LOD) of approximately 0.57 µg/mL for this compound tsijournals.com.

Another RP-HPLC method for this compound employed a SS Wakosil II-C8 column (250 mm × 4.6 mm i.d., 5 µm) with an isocratic mobile phase of ammonium acetate (B1210297) buffer (pH 6.8) and acetonitrile (85:15 v/v) and UV detection at 252 nm at a flow rate of 0.8 mL/min. Cefotaxime was eluted at a retention time of 5.47 min. This method showed linearity in the concentration range of 10-70 µg/mL, with an LOD of 0.3 µg/mL and a limit of quantification (LOQ) of 0.6 µg/mL. The recovery percentage ranged from 97-102% jbclinpharm.orgnih.gov.

A green analytical RP-HPLC method for this compound utilized a Venusil XBP C8 column (5 µm × 4.6 × 250 mm), a flow rate of 0.8 mL/minute, and a mobile phase of acetonitrile:ammonium acetate (15:65), with pH adjusted to 6.1 using glacial acetic acid. Detection was performed at 235 nm using a UV detector. This method was validated according to ICH guidelines and successfully quantified Cefotaxime in nanosponges japsonline.com.

Table 1: Representative RP-HPLC Method Parameters and Validation Data for this compound

ParameterMethod 1 tsijournals.comMethod 2 jbclinpharm.orgnih.govMethod 3 japsonline.com
Column Phenomenex Gemini C18 (250 cm × 4.6 mm, 5 µm)SS Wakosil II-C8 (250 mm × 4.6 mm i.d., 5 µm)Venusil XBP C8 (5 µm × 4.6 × 250 mm)
Mobile Phase Buffer (40% tetrabutyl ammonium hydrochloride):Acetonitrile:Methanol (8:1.75:0.25, v/v/v)Ammonium acetate buffer (pH 6.8):Acetonitrile (85:15 v/v)Acetonitrile:Ammonium acetate (15:65), pH 6.1 (glacial acetic acid)
Flow Rate 1.5 mL/min0.8 mL/min0.8 mL/min
Detection Wavelength 230 nm252 nm235 nm
Retention Time (Cefotaxime) 2.59 min5.47 minNot explicitly stated for Cefotaxime, but method optimized for separation
Linearity Range Not specified for Cefotaxime alone10-70 µg/mL25 ng/mL to 10,000 ng/mL japsonline.com
LOD 0.57 µg/mL0.3 µg/mLNot explicitly stated, but method is green and sensitive japsonline.com
LOQ Not specified0.6 µg/mLNot explicitly stated, but method is green and sensitive japsonline.com
Recovery Specificity, reproducibility, precision, accuracy confirmed tsijournals.com97-102%70% ± 0.100% (for CTX-loaded nanosponges) japsonline.com
RSD Not specifiedInterday: 0.9050%, Intraday: 1.2917% jbclinpharm.orgNot specified

Validation parameters commonly addressed in RP-HPLC method development for this compound include LOD, LOQ, linearity, accuracy, precision (system, method, inter-day, and intra-day), robustness, ruggedness, specificity, and solution stability jbclinpharm.orgrjptonline.orgrfppl.co.inunair.ac.id. For example, a method for this compound in injection powder showed a plate number of 2288, RSD of 0.93%, and tailing factor of 1.3, with linearity (r ≥ 0.999) and recovery of 99.30% (RSD 0.48%) unair.ac.id.

HPLC-MS is a powerful technique for the analysis of this compound, particularly for impurity identification and characterization of degradation products, offering high sensitivity and specificity researchgate.netiosrphr.orgderpharmachemica.com. This hyphenated technique allows for the separation of complex mixtures by HPLC, followed by the structural elucidation of individual components using mass spectrometry nih.gov.

HPLC-MS has been utilized to identify unknown impurities in this compound drug substance. For instance, an unknown impurity was detected by HPLC and subsequently identified by LC-MS, which had not been previously reported in the literature. The impurity was synthesized, isolated, and characterized, and its structure was confirmed by spectral data including MS researchgate.netderpharmachemica.com. The mass transition ion-pair for this compound has been observed at m/z 478.1 in LC-MS studies iosrphr.org. The British Pharmacopoeia also describes a gradient HPLC method for impurity profiling of Cefotaxime, although it can be time-consuming mdpi.com.

HPLC-MS is also crucial for studying polymerized impurities, such as dimers and trimers, which can arise during the production, transportation, and storage of β-lactam antibiotics like this compound nih.govfrontiersin.orgfrontiersin.orgnih.gov. These impurities are separated by preparative RP-HPLC and then characterized by mass spectrometry, along with other spectroscopic methods, to deduce their structures nih.govfrontiersin.orgfrontiersin.orgnih.gov.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique reported for the quantitative determination of this compound, particularly in the presence of its degradation products mdpi.com. While less common than HPLC for routine quantification, HPTLC offers advantages in terms of cost-effectiveness and simultaneous analysis of multiple samples.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) methods have been reported for the analysis of this compound, including for the determination of its assay and for enantioseparation unesp.bringentaconnect.comresearchgate.net. CE offers high separation efficiency and reduced solvent consumption compared to traditional chromatographic methods.

For example, a capillary zone electrophoresis (CZE) method was established for the enantioseparation of Cefotaxime enantiomers using cyclodextrin (B1172386) (CD) as a chiral selector. The separation was achieved using a fused silica (B1680970) capillary (40 cm effective length, 75 µm ID) under conditions of 0.5 mmol/L CM-β-CD, 75 mmol/L NaH2PO4 buffer at pH 7.0, with UV detection at 280 nm. An applied voltage of 20 kV and a capillary temperature of 25°C were maintained. Linear calibration curves were obtained in the range of 2-160 µg/mL, with an LOD of less than 0.5 µg/mL for both isomers ingentaconnect.comresearchgate.net.

Table 2: Capillary Electrophoresis (CE) Parameters for Cefotaxime Enantioseparation

ParameterValue / Condition ingentaconnect.comresearchgate.net
Capillary Fused silica, 40 cm effective length, 75 µm ID
Chiral Selector 0.5 mmol/L CM-β-CD
Buffer 75 mmol/L NaH2PO4 buffer, pH 7.0
Applied Voltage 20 kV
Capillary Temperature 25°C
Detection Wavelength 280 nm (UV detector)
Linearity Range 2-160 µg/mL
LOD (both isomers) < 0.5 µg/mL

CE methods have also been developed for the detection of Cefotaxime and its metabolites in plasma, using fused silica capillaries and phosphate (B84403) buffer solutions with sodium dodecyl sulfate (B86663) unesp.br.

Spectroscopic Approaches for Structural and Quantitative Analysis

Spectroscopic techniques provide valuable insights into the structural characteristics and quantitative aspects of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is commonly used for the quantitative determination of this compound frontiersin.orgasianpubs.orgrfppl.co.in. A spectrophotometric method based on the diazotization of this compound and subsequent coupling with 8-hydroxyquinoline (B1678124) in an alkaline medium exhibited maximum absorption at 551 nm. This method showed linearity over the range of 0.4-28.0 ppm (10-700 µg/25 mL) with a determination coefficient (R²) of 0.9993, an LOD of 0.0194 µg/mL, and an LOQ of 0.3765 µg/mL asianpubs.org. UV spectra are also used for characterizing impurities like dimers and trimers of this compound, typically in the wavelength range of 200–350 nm frontiersin.orgfrontiersin.orgnih.gov.

Infrared (IR) spectroscopy is employed for the identification and structural characterization of this compound and its impurities by analyzing characteristic absorption bands frontiersin.orgfrontiersin.orgscitechnol.comresearchgate.netrjpbcs.comasianpubs.orgnih.gov. Key absorption bands in the IR spectrum of this compound include:

3431 and 3344 cm⁻¹: N-H stretching of the primary amine scitechnol.com.

2935 cm⁻¹: C-H stretching of Csp3 scitechnol.com.

1759 cm⁻¹: C=O stretching of the β-lactam ring scitechnol.comresearchgate.netasianpubs.org.

1730 cm⁻¹: C=O stretching of the ester group scitechnol.comresearchgate.net.

1647 cm⁻¹: C=O stretching of the amide group scitechnol.comresearchgate.net.

1608 cm⁻¹: Asymmetrical C=O stretching scitechnol.com.

1342, 1281, and 1183 cm⁻¹: C-N stretching vibrations asianpubs.org.

1649, 1610, and 1536 cm⁻¹: C=C and C=N stretching vibrations asianpubs.org.

IR spectroscopy has also been validated as a green method for the quantification of this compound in lyophilized powder, focusing on the absorbance relative to the carbonyl band in the β-lactam ring (1825 to 1740 cm⁻¹) scitechnol.comscitechnol.com.

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR (e.g., HMBC, COSY, APT), is critical for the detailed structural elucidation of this compound and its polymer impurities (dimers and trimers) frontiersin.orgfrontiersin.orgrjpbcs.comsigmaaldrich.comresearchgate.net. ¹H and ¹³C NMR signals are assigned to confirm the chemical structure and identify polymerization sites and stereoscopic configurations frontiersin.orgfrontiersin.orgresearchgate.net. For instance, ¹H and ¹³C NMR spectra of this compound, its dimer, and trimer impurities have been analyzed, with operating frequencies of 600.13 MHz for ¹H and 150.90 MHz for ¹³C NMR frontiersin.orgfrontiersin.orgnih.gov.

Mass Spectrometry (MS), often coupled with HPLC (HPLC-MS), is used for determining the molecular weight and fragmentation patterns of this compound and its impurities, aiding in their identification and structural characterization researchgate.netresearchgate.netiosrphr.orgderpharmachemica.comnih.govfrontiersin.orgfrontiersin.orgrjpbcs.com. High-resolution mass spectrometry, such as ion trap/time-of-flight mass spectrometry, provides detailed MSⁿ data for deducing the structures of polymerized impurities, including previously unknown ones nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative determination and characterization of this compound due to its chromophoric groups. The method relies on the absorption of ultraviolet or visible light by the molecule, which contains conjugated systems. This compound typically exhibits significant absorbance peaks in the UV region. For instance, studies have reported maximum absorption wavelengths (λmax) at 227 nm, 234 nm, 238 nm, and 260 nm, depending on the solvent used ijirt.orgresearchgate.netasianpubs.orgglobalresearchonline.net. This technique is widely applied for routine quality control, demonstrating excellent linearity in various concentration ranges, such as 5–30 µg/mL with a correlation coefficient (R²) greater than 0.995 ijirt.orgresearchgate.netglobalresearchonline.net.

Table 1: Reported UV-Vis Absorption Maxima for this compound

SolventAbsorption Maximum (λmax)Concentration Range (µg/mL)Correlation Coefficient (R²)Reference
Distilled Water227 nm5–30>0.995 ijirt.org
Distilled Water234 nm10–50- asianpubs.org
0.1N NaOH238 nm5–300.998 globalresearchonline.net
Methanol and Water260 nm10–300.9995 researchgate.net
Derivative Spectroscopy Applications

Derivative spectroscopy enhances the resolution of overlapping spectral bands and eliminates interference from excipients or degradation products, making it particularly useful for the analysis of this compound in complex matrices. This technique involves mathematically transforming the original UV-Vis absorption spectrum into its first, second, or higher-order derivatives. For this compound, derivative spectrophotometry, including ratio-spectra first- and second-derivative and zero-crossing second-derivative techniques, has been successfully applied for its determination in two-component mixtures, such as with cefadroxil (B1668780) monohydrate capes.gov.br. These methods offer improved selectivity and sensitivity, with calibration plots showing linearity up to 43 µg/mL and correlation coefficients ranging from 0.9997 to 0.9999. Detection limits at a 0.05 significance level ranged from 0.15 to 0.58 µg/mL capes.gov.br.

Multivariate Chemometric Methods (e.g., CLS, PCR, PLS, GA-PLS) for Spectral Deconvolution

When this compound is present with its degradation products, their UV spectra often exhibit severe overlap, making direct quantification challenging researchgate.netnih.govmdpi.comnih.gov. Multivariate chemometric methods provide a powerful solution by mathematically resolving these overlapping spectra. Techniques such as Classical Least Squares (CLS), Principal Component Regression (PCR), Partial Least Squares (PLS), and Genetic Algorithm-Partial Least Squares (GA-PLS) have been validated for the determination of this compound in the presence of its acidic or alkaline degradation products researchgate.netnih.govmdpi.comnih.govresearchgate.netdntb.gov.ua.

These methods analyze the entire spectral region (e.g., 220 to 320 nm) rather than a single wavelength, extracting relevant information from the complex spectral data. For instance, in PLS and GA-PLS models, the number of latent factors is determined to effectively model the mixtures; for this compound/acidic degradant mixtures, three latent factors were identified, while for this compound/alkaline degradant mixtures, two were found researchgate.netnih.govmdpi.comnih.gov. GA-PLS, in particular, can minimize spectral points, reducing them to approximately 45% of those used in PLS models researchgate.netnih.govmdpi.com. These chemometric approaches demonstrate excellent accuracy and precision, with low root mean square errors of prediction, making them suitable for simultaneous determination and stability studies in pharmaceutical formulations researchgate.netmdpi.comdntb.gov.ua.

Infrared (IR) Spectroscopy, including Attenuated Total Reflectance (ATR-FTIR)

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is crucial for identifying functional groups and confirming the molecular structure of this compound. It provides a unique "fingerprint" of the molecule based on the vibrational modes of its bonds. Key characteristic absorption bands correspond to specific functional groups within the this compound structure. For example, strong bands observed at 1759 cm⁻¹ and 1729 cm⁻¹ in the IR spectrum of cefotaxime are assigned to C=O stretching vibrations, specifically of the beta-lactam carbonyl group asianpubs.org. Other important vibrations include C=C and C=N stretching vibrations, which appear at 1649, 1610, and 1536 cm⁻¹ asianpubs.org.

Attenuated Total Reflectance (ATR-FTIR) is a highly advantageous variant of FTIR for the analysis of this compound, especially in solid-state forms like lyophilized powders scitechnol.comscitechnol.com. ATR-FTIR allows for direct analysis of samples without extensive preparation, such as dissolution or extraction, making it a fast and green analytical technique scitechnol.comscitechnol.comrsc.orgresearchgate.net. The quantification of this compound in lyophilized powder can be achieved by analyzing the absorbance relative to the peak height in the region from 1825 to 1740 cm⁻¹, which corresponds to the stretching of the carbonyl double bond in the beta-lactam group scitechnol.comscitechnol.com. This method offers simplicity, low waste generation, and reliability for quality control scitechnol.comscitechnol.com. FTIR spectroscopy has also been used to characterize polymer impurities in this compound frontiersin.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive elucidation of the chemical structure of this compound and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the connectivity, environment, and spatial arrangement of atoms within the molecule.

1H-NMR (Proton NMR): This technique provides insights into the different proton environments within this compound. The chemical shifts, integration values, and coupling patterns of proton signals help in assigning specific protons to their respective positions in the molecule. For instance, 1H NMR has been used to characterize new this compound derivatives, providing evidence of successful aminomethylation reactions researchgate.net. It is also crucial for validating the chemical structures of impurities, such as dimers and trimers, by assigning their 1H NMR signals frontiersin.orgderpharmachemica.comresearchgate.net.

13C-NMR (Carbon-13 NMR): 13C NMR provides information about the carbon skeleton of this compound. The chemical shifts of carbon signals are indicative of the hybridization state and electronic environment of each carbon atom. Like 1H-NMR, 13C-NMR is vital for the structural characterization of this compound and its impurities frontiersin.orgresearchgate.netderpharmachemica.comresearchgate.net.

2D NMR Techniques: More advanced 2D NMR experiments, such as 1H-1H Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to confirm proton-proton and proton-carbon connectivities, as well as long-range correlations. These techniques are particularly valuable for complex molecules like this compound, especially when studying impurities or degradation products where structural ambiguities might exist frontiersin.org. For example, COSY, HSQC, and HMBC experiments have been used to validate the polymerization sites and stereoscopic configuration of trimer impurities in this compound frontiersin.org. NMR spectra are typically processed using specialized software like Mestrenova frontiersin.org.

Mass Spectrometry (MS) for Degradation Product Identification

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of this compound and, crucially, for identifying its degradation products. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spect Spectrometry (LC-MS/MS) are commonly employed.

MS provides information on the mass-to-charge ratio (m/z) of ions, and fragmentation patterns obtained through tandem MS (MS/MS or MSn) can reveal detailed structural information about the parent compound and its degradation products acs.orgucl.ac.bemagtechjournal.comfrontiersin.org. The identification of degradation products is critical for stability studies and quality control of pharmaceutical formulations.

Research has shown that the degradation of this compound can occur through the cleavage of the beta-lactam nucleus acs.org. For instance, studies using MALDI-TOF MS have identified two inactive degradation compounds of cefotaxime: decarboxylated and deacetylated cefotaxime (~370 Da) and deacetyl cefotaxime (~414 Da), both with a hydrolyzed beta-lactam ring mdpi.com. LC-MS methods have also been developed to analyze the impurity profile of this compound, separating and identifying up to twenty-six related substances, including isomeric compounds, homologs, and degradation products generated during production or storage magtechjournal.com. These identified degradation products are often present at very small amounts, sometimes less than 0.1% of the main compound ucl.ac.be.

Table 2: Identified Degradation Products of Cefotaxime

Degradation ProductApproximate Molecular Weight (Da)Fragmentation CharacteristicReference
Decarboxylated and deacetylated cefotaxime (hydrolyzed beta-lactam ring)~370Hydrolyzed beta-lactam ring mdpi.com
Deacetyl cefotaxime (hydrolyzed beta-lactam ring)~414Hydrolyzed beta-lactam ring mdpi.com

Spectrofluorimetry

Spectrofluorimetry is a highly sensitive analytical technique that measures the fluorescence emitted by a substance after it absorbs light. While this compound itself may not be strongly fluorescent, derivatization methods can be employed to make it amenable to spectrofluorimetric analysis, enabling its quantitative determination, especially at trace levels.

Several methods have been developed for the spectrofluorimetric determination of this compound. One approach involves a reaction with 8-hydroxy-1,3,6-pyrenetrisulfonic acid trisodium (B8492382) salt (HPTS) in an alkaline medium (pH 13.0), yielding highly fluorescent derivatives that can be extracted with chloroform (B151607) and measured at an emission wavelength of 510 nm after excitation at 480 nm nih.gov. Another method utilizes 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) as a derivatization agent, a fluorophore used for detecting amines upb.roresearchgate.net. This derivatization forms fluorescent products with this compound, with optimal conditions including heating at 70°C for 15 minutes and measuring fluorescence intensities with a luminescence spectrometer upb.ro. The excitation and emission wavelengths for the NBD-F derivative are typically 470 nm and 530 nm, respectively researchgate.net.

Spectrofluorimetric methods offer high sensitivity, with detection limits for this compound reported as low as 4.09 ng/mL nih.gov. These methods are simple, accurate, and precise, making them suitable for quality control in pharmaceutical formulations nih.govrfppl.co.innih.gov.

Table 3: Spectrofluorimetric Derivatization Methods for this compound

Derivatization AgentReaction Medium/ConditionsExcitation (nm)Emission (nm)Detection Limit (ng/mL)Reference
8-hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt (HPTS)Alkaline (pH 13.0)4805104.09 nih.gov
4-fluoro-7-nitrobenzofurazan (NBD-F)Borate (B1201080) buffer (pH 9.0), 70°C for 15 min470530- upb.roresearchgate.net
2,4-Dinitrophenyl hydrazine (B178648) (2,4-DNP)Dilute sulfuric acid (pH 3.2)--0.079 µg/mL (LOD) rfppl.co.in

Other Advanced Characterization and Detection Techniques

Advanced analytical techniques play a pivotal role in elucidating the solid-state properties, morphology, elemental composition, and specific detection of this compound. These methods provide critical insights into the physical and chemical attributes of the compound, ensuring its quality and performance.

Powder X-ray Diffraction (PXRD) for Solid-State Characterization

Powder X-ray Diffraction (PXRD), also known as X-ray powder diffraction (XRPD), is a fundamental technique for the solid-state characterization of crystalline pharmaceutical ingredients like this compound. americanpharmaceuticalreview.com PXRD patterns are highly sensitive and specific to the crystalline form of a substance, as they arise from the diffraction of X-rays by the periodic arrangement of electron density within crystals. americanpharmaceuticalreview.com

For this compound, PXRD is instrumental in:

Polymorphism Detection: Identifying different crystalline forms (polymorphs) of this compound, which can significantly impact its solubility, dissolution rate, and bioavailability. americanpharmaceuticalreview.com

Amorphous Content Determination: Detecting and quantifying amorphous content within a crystalline sample, as amorphous phases exhibit a broad, diffuse halo in PXRD patterns rather than sharp peaks. researchgate.net

Phase Purity: Assessing the purity of a crystalline batch by identifying any extraneous crystalline phases. americanpharmaceuticalreview.com

Solid-State Stability Studies: Monitoring changes in the crystalline form or the appearance of degradation products in the solid state under various stress conditions (e.g., temperature, humidity). researchgate.netmdpi.com

For instance, studies have utilized PXRD to characterize amorphous samples of this compound, revealing its solid-state acidity and its correlation with decomposition kinetics. researchgate.net The technique can also be used to monitor structural changes, such as lattice expansion, by employing variable temperature and relative humidity PXRD. americanpharmaceuticalreview.commdpi.com

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology, particle size, and shape of this compound. nih.govmdpi.comatlantis-press.com This technique provides high-resolution images by scanning a focused electron beam across the sample surface and detecting secondary electrons emitted from the sample. atlantis-press.com

Applications of SEM for this compound include:

Particle Size and Shape Analysis: Determining the distribution of particle sizes and observing the macroscopic shape (e.g., crystalline, amorphous, spherical, irregular) of this compound particles. This information is crucial for understanding flow properties, compaction, and dissolution behavior. nih.govmdpi.comatlantis-press.com

Surface Texture Examination: Revealing surface irregularities, porosity, and agglomeration, which can influence the compound's physical stability and interaction with excipients. nih.gov

Formulation Characterization: Assessing the morphology of this compound within formulated products, such as nanoparticles or lyophilized powders. mdpi.com

Interaction Studies: Observing morphological changes in bacterial cells when exposed to Cefotaxime, providing insights into its antibacterial mechanism and effects on cell wall integrity. researchgate.netekb.eg

For example, SEM analysis has been used to investigate the surface morphology and boundary size of nanoparticles incorporating Cefotaxime, confirming uniform distribution and spherical shapes. nih.gov

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the elemental composition of a chemical compound, typically carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O). For this compound, elemental analysis confirms its empirical formula and assesses its purity. medkoo.com

The theoretical elemental composition of this compound (C₁₆H₁₆N₅NaO₇S₂) is:

Carbon (C): 40.25% medkoo.combloomtechz.com

Hydrogen (H): 3.38% medkoo.combloomtechz.com

Nitrogen (N): 14.67% medkoo.combloomtechz.com

Sodium (Na): 4.82% medkoo.combloomtechz.com

Oxygen (O): 23.46% medkoo.combloomtechz.com

Sulfur (S): 13.43% medkoo.combloomtechz.com

Experimental elemental analysis results are compared against these theoretical values to verify the compound's identity and purity. Deviations from the theoretical percentages can indicate impurities or incomplete synthesis. Techniques like Energy Dispersive X-ray (EDX) spectroscopy, often coupled with SEM, can also be used for elemental composition and distribution analysis, particularly for nanoparticles or surface analysis. nih.gov

Surface Plasmon Resonance (SPR) for Detection

Surface Plasmon Resonance (SPR) is a label-free optical technique used for detecting molecular interactions in real-time. While primarily used for studying biomolecular interactions, SPR biosensors are increasingly being developed for the detection of small molecules, including antibiotics like Cefotaxime. nih.govnih.gov

The principle involves monitoring changes in the refractive index at a metal surface (typically gold) when molecules bind to a functionalized sensor chip. rsc.orgmdpi.com For this compound, SPR could be applied in:

Direct Detection: Developing biosensors for the direct detection of this compound in various matrices, potentially for quality control or environmental monitoring. nih.gov

Interaction Studies: Investigating the binding kinetics and affinity of this compound with target proteins (e.g., penicillin-binding proteins) or other biomolecules, which could provide insights into its mechanism of action or resistance development. medkoo.comfishersci.ca

High-Throughput Screening: Enabling rapid and sensitive analysis, making it suitable for screening applications. nih.gov

While specific SPR applications for this compound detection are less commonly reported in standard pharmaceutical characterization, the technology has demonstrated the ability to detect other β-lactam antibiotics with high sensitivity in various samples. nih.govresearchgate.net This suggests its potential for future development in this compound analysis.

Development and Validation of Stability-Indicating Analytical Methods

The development and validation of stability-indicating analytical methods are critical for ensuring the quality, purity, and safety of this compound throughout its shelf life. These methods are designed to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. ipindexing.comnih.govglobalresearchonline.net High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its separation capabilities. ipindexing.comjbclinpharm.orgwiserpub.com

Method Validation Parameters (Linearity, Precision, Accuracy, Robustness, Selectivity)

Method validation, typically following ICH (International Council for Harmonisation) guidelines, ensures that an analytical method is suitable for its intended purpose. jbclinpharm.orgscitechnol.comunair.ac.idijirt.org Key validation parameters include:

Linearity: Linearity assesses the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a specified range. globalresearchonline.netjbclinpharm.orgwiserpub.comscitechnol.comunair.ac.idiosrphr.org For this compound, this involves preparing a series of standard solutions at different concentrations and plotting the instrument response (e.g., peak area in HPLC) against the corresponding concentrations. A linear regression equation (y = mx + c) and a correlation coefficient (R²) are determined. wiserpub.com

Table 1: Representative Linearity Data for this compound by HPLC

Concentration (µg/mL)Peak Area (mAU*s)
10152.3
20305.1
30458.0
40610.5
50763.2
60915.8
701068.5
Generated code

Precision: Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. jbclinpharm.orgunair.ac.idiosrphr.org It is typically assessed at two levels:

Repeatability (Intra-day Precision): Evaluated by analyzing multiple replicates of a sample within a single day under the same operating conditions. jbclinpharm.orgwiserpub.comscitechnol.comunair.ac.id

Intermediate Precision (Inter-day Precision): Evaluated by analyzing samples on different days, by different analysts, or using different equipment. jbclinpharm.orgunair.ac.id

Precision is expressed as Relative Standard Deviation (RSD) or Coefficient of Variation (CV). Low RSD values indicate high precision. jbclinpharm.orgwiserpub.comscitechnol.comunair.ac.idiosrphr.org

Table 2: Representative Precision Data for this compound (HPLC)

Precision LevelConcentration (µg/mL)Mean Assay (%)RSD (%)
Repeatability (n=6)5099.80.38
Intermediate (n=6)5099.50.85
Generated code

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found. jbclinpharm.orgunair.ac.idiosrphr.org It is commonly determined by applying the method to samples with known amounts of analyte (e.g., spiked placebo samples) and calculating the percentage recovery. jbclinpharm.orgscitechnol.comunair.ac.idiosrphr.org

Table 3: Representative Accuracy Data for this compound (Recovery Study)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
4039.899.5
5050.2100.4
6059.799.5
Mean Recovery99.8
RSD (%)0.45
Generated code

Robustness: Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. jbclinpharm.orgwiserpub.comscitechnol.comunair.ac.id This ensures the reliability of the method during normal usage. Typical variations for an HPLC method might include slight changes in mobile phase composition, flow rate, column temperature, or detection wavelength. jbclinpharm.orgwiserpub.comscitechnol.comunair.ac.idiosrphr.org

Table 4: Representative Robustness Data for this compound (HPLC)

Parameter VariedCondition ChangeAssay (%)RSD (%)
Mobile Phase Ratio±2% Organic Solvent99.70.6
Flow Rate±0.1 mL/min99.60.5
Column Temperature±2°C99.80.4
Detection Wavelength±2 nm99.50.7
Generated code

Selectivity (Specificity): Selectivity (or specificity) is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components (e.g., excipients). jbclinpharm.orgwiserpub.comunair.ac.idiosrphr.org For stability-indicating methods, this is paramount. Forced degradation studies are performed by subjecting this compound to various stress conditions (acid, base, oxidation, heat, light) to generate degradation products. ipindexing.comnih.govglobalresearchonline.net The method is then considered selective if the analyte peak is well-resolved from all degradation product peaks and excipient peaks. jbclinpharm.orgwiserpub.comiosrphr.org

Table 5: Selectivity Results (Forced Degradation)

Stress ConditionDegradation ObservedCefotaxime Peak Purity IndexResolution from Degradant Peaks
Acid HydrolysisSignificant>0.99 (Pure)>1.5 (Baseline Resolution)
Base HydrolysisSignificant>0.99 (Pure)>1.5 (Baseline Resolution)
OxidationModerate>0.99 (Pure)>1.5 (Baseline Resolution)
ThermalMinor>0.99 (Pure)>1.5 (Baseline Resolution)
PhotolysisMinor>0.99 (Pure)>1.5 (Baseline Resolution)
Generated code

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The determination of the Limits of Detection (LOD) and Quantification (LOQ) is a critical aspect of method validation, indicating the sensitivity and precision of an analytical procedure. For this compound, these parameters vary depending on the specific analytical technique and method developed.

Table 1: Reported LOD and LOQ Values for this compound

Analytical TechniqueLODLOQReference
RP-HPLC13.95 ng/mL42.30 ng/mL japsonline.comresearchgate.net
RP-HPLC1.8 ng/mL5.8 ng/mL rfppl.co.in
Spectrophotometric0.0194 µg/mL0.3765 µg/mL asianpubs.org

Note: Some sources report LOD/LOQ in different units (e.g., ng/ml or µg/ml). Conversion factors should be applied for direct comparison.

For example, an RP-HPLC method developed using a design of experiment approach reported LOD and LOQ values for this compound (CTX) as 13.95 ng/ml and 42.30 ng/ml, respectively japsonline.comresearchgate.net. These low nanomolar thresholds highlight the exceptional sensitivity and precise quantification capabilities of the method researchgate.net. Another RP-HPLC method reported even lower values, with an LOD of 1.8 ng/ml and an LOQ of 5.8 ng/ml rfppl.co.in. In the context of spectrophotometric analysis, a method based on diazotization and coupling with 8-hydroxyquinoline yielded an LOD of 0.0194 µg/mL and an LOQ of 0.3765 µg/mL asianpubs.org. For UV-Vis spectrophotometric methods employing multivariate chemometry, the linear concentration range for this compound was studied within 12-20 µg/mL nih.govdntb.gov.ua.

Integration of Green Analytical Chemistry Principles

The integration of Green Analytical Chemistry (GAC) principles into the analysis of this compound focuses on developing methods with minimal environmental impact while maintaining safety for analysts japsonline.comjapsonline.com. This approach aligns with the broader goals of sustainable chemistry, advocating for reduced solvent usage, the use of greener solvents, miniaturization, and energy-efficient instrumentation japsonline.com.

Recent research has successfully incorporated GAC principles into the RP-HPLC quantification of this compound through the application of Design of Experiment (DoE) techniques japsonline.comresearchgate.net. This approach allows for the optimization of analytical parameters—such as flow rate, mobile phase ratio, oven temperature, and injection volume—to achieve more environmentally friendly separation and quantification japsonline.comresearchgate.net. For instance, a method utilizing a mobile phase of acetonitrile and ammonium acetate (15:65 ratio, pH 6.1) with a flow rate of 0.8 ml/minute was found to be more eco-friendly compared to traditional methods that might use harmful solvents like methanol japsonline.comresearchgate.net.

To assess the "greenness" of analytical procedures, various tools are employed, including the Analytical Greenness metric (AGREE), the National Environmental Method Index (NEMI), and the Green Analytical Procedure Index (GAPI) japsonline.comjapsonline.comresearchgate.netdntb.gov.ua. A proposed RP-HPLC method for this compound achieved a higher AGREE score of 0.68, indicating superior eco-friendliness when compared to a reported method with a score of 0.44 japsonline.com. This demonstrates a tangible improvement in sustainability.

Furthermore, eco-friendly, cost-effective, and rapid UV-Vis spectrophotometric methods, particularly those employing multivariate chemometric tools, have been validated for the determination of this compound in the presence of its degradation products nih.govmdpi.com. These methods contribute to GAC by minimizing solvent consumption and offering faster analysis times, making them suitable for routine analysis in pharmaceutical quality control mdpi.com.

Preclinical Pharmacokinetics and Biotransformation Research

Excretion Routes (Renal and Non-Renal Mechanisms)

Cefotaxime (B1668864) and its metabolites are predominantly eliminated from the body via renal excretion. The primary route of excretion for both cefotaxime and its active metabolite, desacetylcefotaxime (B1670277), is through the kidneys hpra.iemedsafe.govt.nz. A significant portion of an administered dose of cefotaxime is recovered in the urine as the unchanged drug, typically ranging from 40% to 60% hpra.iemedsafe.govt.nzmims.commims.comefda.gov.etmedicines.org.uk. The active metabolite, desacetylcefotaxime, accounts for an additional 20% to 24% of the excreted dose in urine hpra.iemedsafe.govt.nzmims.commims.comefda.gov.etmedicines.org.uk.

Total urinary recovery of cefotaxime and its principal metabolite can exceed 80% to 90% of the administered dose, particularly when assessed using radioactive labeling hpra.iemedsafe.govt.nzmedsinfo.com.au. Non-renal excretion mechanisms play a minor role; only a small percentage of cefotaxime, approximately 2% to 9.5%, is excreted via bile or faeces hpra.iemedsafe.govt.nzmims.commims.com.

The renal clearance of cefotaxime has been reported to be between 130 and 217 mL/minute, while the total plasma clearance ranges from 260 to 390 mL/minute hpra.ieefda.gov.etmedicines.org.ukresearchgate.net. It has been observed that co-administration with probenecid (B1678239) can interfere with the renal tubular transfer of cefotaxime, leading to increased drug exposure and a reduction in its renal clearance hpra.iemedicines.org.ukmedsinfo.com.au.

Table 1: Excretion Profile of Cefotaxime and its Metabolite

Excretion RoutePercentage of Administered DoseNotes
Unchanged Cefotaxime (Urine)40-60% hpra.iemedsafe.govt.nzmims.commims.comefda.gov.etmedicines.org.ukPrimary renal excretion
Desacetylcefotaxime (Urine)20-24% hpra.iemedsafe.govt.nzmims.commims.comefda.gov.etmedicines.org.ukActive metabolite, renal excretion
Total Urinary Recovery>80% to 90% hpra.iemedsafe.govt.nzmedsinfo.com.auIncludes parent drug and metabolites
Faeces/Bile2-9.5% hpra.iemedsafe.govt.nzmims.commims.comMinor non-renal excretion route

Protein Binding Investigations

Extent of Binding to Serum Proteins (e.g., Albumin)

Cefotaxime exhibits moderate binding to plasma proteins. Studies indicate that cefotaxime is approximately 25% to 44% bound to serum proteins medsafe.govt.nzmims.commedsinfo.com.auhpra.ie. Its active metabolite, desacetylcefotaxime, demonstrates a lower extent of protein binding, typically around half the value of the parent compound medsinfo.com.au. The relatively low affinity of cefotaxime for plasma proteins is further supported by its high urinary clearance medsinfo.com.au.

Influence of Protein Binding on Drug Distribution and Free Drug Concentration

The extent of protein binding influences the distribution of cefotaxime within the body. Only the unbound, or "free," fraction of the drug is generally considered pharmacologically active and available for distribution into tissues and fluids, and for elimination. Cefotaxime demonstrates a wide distribution into various body fluids and tissues mims.com. The apparent volume of distribution for cefotaxime ranges from 21 to 37 liters medsinfo.com.auresearchgate.nethpra.ie.

Notably, cefotaxime and its desacetyl metabolite are known to penetrate the cerebrospinal fluid (CSF), achieving therapeutically effective concentrations, particularly when the meninges are inflamed medsafe.govt.nzmims.commedsinfo.com.auhpra.ie. Furthermore, cefotaxime is capable of crossing the placental barrier, leading to high concentrations in fetal tissues hpra.ie. It is also excreted in small amounts into breast milk hpra.ie. While the direct influence of protein binding on specific free drug concentrations in preclinical models is not explicitly detailed in the provided information, the general principle applies: lower protein binding typically allows for greater tissue distribution and higher free drug concentrations at the site of action.

Elimination Half-Life Determination in Preclinical Models

The elimination half-life (t½) is a crucial pharmacokinetic parameter reflecting the time it takes for the concentration of the drug in the body to reduce by half. For cefotaxime, the elimination half-life in healthy individuals is generally reported to be between 0.7 and 1.5 hours, with specific values ranging from approximately 0.8-1.4 hours, 0.9-1.14 hours, 75-80 minutes, or 0.7-1.3 hours hpra.iemedsafe.govt.nzmims.commims.comefda.gov.etmedicines.org.ukmedsinfo.com.auresearchgate.netwikipedia.orgnafdac.gov.ng. The active metabolite, desacetylcefotaxime, has a slightly longer elimination half-life, typically around 1.3 to 2 hours, with reported values including 1.3 hours, 1.3-1.9 hours, 90 minutes, or approximately 2 hours hpra.iemedsafe.govt.nzmims.commims.comefda.gov.etmedicines.org.ukmedsinfo.com.aunafdac.gov.ng.

It is important to note that the elimination half-life can be significantly altered in specific physiological conditions. In cases of severe renal dysfunction, the half-life of cefotaxime is minimally prolonged to about 2.5 to 3.6 hours, whereas the half-life of desacetylcefotaxime shows a more substantial increase, extending to approximately 10 to 13 hours hpra.ieefda.gov.etmedicines.org.ukmedsinfo.com.aunafdac.gov.ng. Furthermore, in neonates, the pharmacokinetics, including half-life, are influenced by both gestational and chronological age, with a notable prolongation observed in premature and low birth weight neonates hpra.ieefda.gov.etmedicines.org.ukmedsinfo.com.aunafdac.gov.ng. The available data primarily describe half-life determinations in human subjects, with specific preclinical model data not explicitly detailed in the provided sources.

Table 2: Elimination Half-Life of Cefotaxime and Desacetylcefotaxime

CompoundHalf-Life (Normal Renal Function)Half-Life (Severe Renal Dysfunction)
Cefotaxime0.7-1.5 hours hpra.iemedsafe.govt.nzmims.commims.comefda.gov.etmedicines.org.ukmedsinfo.com.auresearchgate.netwikipedia.orgnafdac.gov.ng~2.5-3.6 hours hpra.ieefda.gov.etmedicines.org.ukmedsinfo.com.aunafdac.gov.ng
Desacetylcefotaxime1.3-2 hours hpra.iemedsafe.govt.nzmims.commims.comefda.gov.etmedicines.org.ukmedsinfo.com.aunafdac.gov.ng~10-13 hours hpra.ieefda.gov.etmedicines.org.ukmedsinfo.com.aunafdac.gov.ng

Computational and Structural Biology Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding modes and conformational changes of ligands, such as cefotaxime (B1668864) sodium, within protein active sites.

Cefotaxime sodium's bactericidal activity stems from its high affinity for penicillin-binding proteins (PBPs), crucial enzymes involved in bacterial cell wall synthesis. nih.govdrugbank.comnih.govnih.gov Specifically, cefotaxime shows high affinity for PBP Ib and PBP III in the bacterial cell wall. drugbank.comnih.govnih.govpfizer.com In Escherichia coli, cefotaxime exhibits high affinity for PBP-1A, -1Bs, -3, and -4', while displaying lower affinities for PBP-2, -4, -5, and -6. nih.gov Similar binding patterns are observed in Pseudomonas aeruginosa, with high affinities for PBP-3, -1A, -1B, and -2. nih.gov

The binding of cefotaxime to PBPs inhibits the transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity. nih.govnih.govwikipedia.orgontosight.ai This inhibition leads to a weakened cell wall, making the bacterial cell susceptible to osmotic pressure and ultimately resulting in cell lysis and death. patsnap.comnih.govtoku-e.com Molecular docking studies aim to model these interactions, predicting how cefotaxime fits into the active site of various PBPs and the key residues involved in its binding.

Conformational analysis, often supported by molecular dynamics simulations, investigates the flexibility and structural changes of this compound both in its free state and when bound to target proteins or enzymes. Studies on the interaction of this compound with proteins like transferrin have shown that its presence can induce changes in the protein's conformation, affecting the microenvironment around amino acid residues like tyrosine and tryptophan. tsijournals.com While some studies indicate that binding of drugs like this compound to serum albumin might not cause major conformational changes in the protein, temperature-induced changes can occur. researchgate.net

In the context of beta-lactamase enzymes, conformational changes upon binding of cefotaxime can influence the enzyme's hydrolytic efficiency. For instance, studies on CTX-M-15 type beta-lactamase have shown that while cefotaxime binding alone can favor hydrolysis, co-binding with other agents like streptomycin (B1217042) can induce structural changes that reduce cefotaxime hydrolysis. frontiersin.orgfrontiersin.org Circular dichroism (CD) spectroscopy has been employed to observe significant changes in the alpha-helical content and secondary structure of CTX-M-15 upon interaction with cefotaxime and other drugs, indicating altered conformations. frontiersin.orgfrontiersin.orgrsc.org Fluorescence studies have also revealed complex formation and strong interactions, accompanied by conformational changes, between cefotaxime and beta-lactamases. rsc.org

Structure-Activity Relationship (SAR) Elucidation

The Structure-Activity Relationship (SAR) elucidates how specific chemical features of this compound contribute to its antimicrobial potency, specificity, and stability against resistance mechanisms.

This compound's broad-spectrum activity against Gram-positive and Gram-negative bacteria is attributed to its chemical structure, which includes a bicyclic ring system and functional groups like an acetoxymethyl group, a tetrazol-1-ylacetamido group, and a carboxylic acid group. ontosight.ai The presence of an oxyimino group in its chemical structure is particularly important for its stability against beta-lactamases and its effectiveness against beta-lactamase-producing strains. patsnap.comwikipedia.org This syn-configuration of the methoxyimino moiety confers stability against beta-lactamases. wikipedia.org

Compared to earlier generations of cephalosporins, this compound, as a third-generation cephalosporin (B10832234), exhibits increased activity against Gram-negative bacteria and reduced activity against Gram-positive bacteria. nih.gov Its ability to inhibit bacterial cell wall synthesis by targeting PBPs is a direct consequence of its structural design. patsnap.comnih.govdrugbank.comnih.govnih.govpfizer.comwikipedia.orgontosight.aitoku-e.com

A key feature of this compound is its high degree of stability against beta-lactamases, enzymes that hydrolyze beta-lactam antibiotics. patsnap.compfizer.comwikipedia.orgtoku-e.comformedium.compfizer.comdrugs.com This stability is primarily due to the presence of the oxyimino group in its chemical structure, which prevents beta-lactamases from hydrolyzing the antibiotic. patsnap.com This structural characteristic makes this compound effective against a wide range of bacteria, including those producing beta-lactamases that are resistant to earlier-generation cephalosporins and penicillins. patsnap.com

Studies on extended-spectrum beta-lactamases (ESBLs), such as the CTX-M family, have shown that specific active site residues, like Ser237 and Arg276, are crucial for the hydrolysis of cefotaxime. acs.org Mutations in these residues can significantly reduce the enzyme's ability to hydrolyze cefotaxime. rsc.orgacs.org The bulky C7 acylamido side chains containing a planar oxyimino group in third and fourth-generation cephalosporins like cefotaxime sterically interfere with beta-lactamase catalysis, contributing to their stability. nih.gov

Crystallographic Analysis of Cefotaxime-Enzyme Complexes

X-ray crystallographic analysis provides high-resolution three-dimensional structures of cefotaxime in complex with various enzymes, offering direct visualization of binding interactions and conformational changes.

Crystal structures of cefotaxime in complex with penicillin-binding proteins (PBPs) have been determined. For example, the crystal structure of penicillin-binding protein 1A (PBP1a) from Streptococcus pneumoniae in complex with cefotaxime has been solved to 2.6 Å resolution. rcsb.org This structure revealed a mutational hotspot at the entrance of the catalytic cleft that influences beta-lactam resistance. rcsb.org Similarly, crystal structures of PBP3 from methicillin-resistant Staphylococcus aureus (MRSA) in complex with cefotaxime have been determined, showing the binding mode of the antibiotic within the transpeptidase domain. researchgate.netsigmaaldrich.com In some cases, the electron density map for cefotaxime in complex with PBPs, such as Staphylococcus epidermidis PBP3, has suggested an open beta-lactam ring conformation, indicating that the enzyme may have catalyzed the antibiotic during co-crystallization. fortunejournals.com

Crystallographic studies have also focused on cefotaxime's interactions with beta-lactamases. The crystal structure of the extended-spectrum AmpC Y221G mutant beta-lactamase in complex with cefotaxime has been determined to 2.3 Å resolution. mohimobileservice.ir Similarly, the crystal structure of the AmpC beta-lactamase N152G mutant in complex with cefotaxime has been solved to 2.11 Å resolution. mohimobileservice.ir These structures provide insights into how cefotaxime binds to and interacts with the active sites of these enzymes.

Furthermore, crystal structures of class D beta-lactamases, such as CDD-1 from Clostridioides difficile and OXA-48 from Klebsiella pneumoniae, in complex with cefotaxime have been reported. nih.govrcsb.orgrcsb.org These studies have shown that cefotaxime can bind in a substantially different mode due to structural differences in the enzymes' active sites. rcsb.org For instance, the uniquely long Ω-loop in CDD-1 allows for hydrogen bonding with acylated cefotaxime, providing additional stabilizing interactions that contribute to the enzyme's high catalytic activity for expanded-spectrum cephalosporins. rcsb.org High-resolution X-ray diffraction studies on acyl-enzyme complexes of beta-lactamases with cefotaxime have provided detailed insights into the mechanism of beta-lactam ring protonation and the role of conserved residues like Lys73 in the catalytic mechanism. osti.govrcsb.org Comparisons of cefotaxime-intermediate structures with other beta-lactam antibiotics in beta-lactamases like Toho-1 have revealed unique hydrogen bonding patterns and conformational changes within the active site. researchgate.net

Table 1: Key Data from Crystallographic Analyses

PDB IDEnzymeOrganismLigandResolution (Å)Key Findings
2C5W rcsb.orgPenicillin-Binding Protein 1A (PBP1a)Streptococcus pneumoniaeCefotaxime2.6Mutational hotspot at catalytic cleft entrance influences resistance.
3IXH mohimobileservice.irAmpC Y221G mutant beta-lactamaseNot specifiedCefotaxime2.3Structure of extended-spectrum beta-lactamase complex.
4KG5 mohimobileservice.irAmpC N152G mutant beta-lactamaseNot specifiedCefotaxime2.11Structure of beta-lactamase mutant complex.
5A92 rcsb.orgE166A Toho-1 beta-lactamaseNot specifiedCefotaxime1.05Detailed insights into beta-lactam ring protonation mechanism.
6PQC rcsb.orgCDD-1 beta-lactamaseClostridioides difficileCefotaxime2.1Unique Ω-loop in CDD-1 provides stabilizing interactions.
6PQI rcsb.orgOXA-48 beta-lactamaseKlebsiella pneumoniaeCefotaxime2.05Crystal structure of Class D beta-lactamase with cefotaxime.

High-Resolution Structural Studies of PBP-Cefotaxime Interactions

This compound's antibacterial activity stems from its ability to bind to penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall fishersci.ca. This binding event leads to the inactivation of PBPs, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis, a critical process for bacterial cell wall integrity. The disruption of peptidoglycan cross-linking results in weakened cell walls and subsequent bacterial cell lysis fishersci.cawikipedia.org.

High-resolution structural studies have shed light on the specific interactions between Cefotaxime and various PBPs. Cefotaxime demonstrates a high affinity for certain PBPs, notably PBP Ib and PBP III drugbank.comfda.gov. For instance, crystal structures of PBPD2 from Listeria monocytogenes in complex with Cefotaxime have been determined at high resolution asm.org. These studies revealed that the inhibitory potency of Cefotaxime against PBPD2 is directly correlated with the structural complementarity between the β-lactam side chains of the antibiotic and the active-site groove of the enzyme asm.org. Such structural insights are vital for understanding the basis of antibiotic specificity and for guiding the development of novel PBP inhibitors. While specific bond lengths and detailed conformational changes for Cefotaxime-PBP interactions are complex and vary by PBP, the general principle involves the acylation of a conserved serine residue within the PBP active site by the β-lactam ring of Cefotaxime, forming a stable covalent acyl-enzyme intermediate oup.com.

X-ray Diffraction of Beta-Lactamase-Cefotaxime Structures

This compound is known for its stability against many beta-lactamase enzymes, including penicillinases produced by staphylococci and type IIIa (TEM) beta-lactamases from Gram-negative bacteria fishersci.cafda.gov. However, it is a substrate for extended-spectrum beta-lactamases (ESBLs), particularly the CTX-M family of enzymes, which readily hydrolyze oxyimino-cephalosporins like Cefotaxime nih.govacs.org.

X-ray diffraction studies have provided detailed structural information on Cefotaxime's interactions with various beta-lactamases. For example, high-resolution X-ray diffraction studies of the E166A Toho-1 beta-lactamase in complex with Cefotaxime have elucidated critical aspects of the acylation mechanism osti.gov. In this complex, the Cefotaxime ligand largely adopts a single conformation, particularly around the oxyanion hole, although a portion of its dihydrothiazine ring exhibits dual conformation osti.gov. The oxyanion hole, formed upon Cefotaxime binding, involves interactions between the backbone amides of Ser237 (2.92 Å) and Ser70 (2.78 Å) with the carbonyl oxygen of the β-lactam ring. These interactions are crucial for stabilizing the negative charge that develops on the β-lactam carbonyl oxygen during the formation of tetrahedral intermediates in the acylation and deacylation steps osti.gov.

Further studies on CTX-M-14 beta-lactamase, a prevalent ESBL, have utilized X-ray crystallography to investigate the enzyme's preference for cephalosporins like Cefotaxime nih.govacs.org. Key active site residues common to class A beta-lactamases, such as Lys73, Ser130, Asn132, Lys234, Thr216, and Thr235, play significant roles in the binding and catalysis of Cefotaxime nih.gov. The position of Lys73, observed in two distinct conformations in acyl-enzyme structures, supports a proton transfer pathway from Lys73 to Ser130 and subsequently to the β-lactam nitrogen atom, facilitating ring opening osti.gov. Specific residues within the CTX-M family, such as Ser237 and Arg276, are thought to contribute to the enzyme's increased specificity for Cefotaxime hydrolysis acs.org.

Another notable study involving the crystal structure of the Cefotaxime-CDD-1 beta-lactamase complex (PDB: 6PQC) at 2.10 Å resolution revealed a distinct binding mode for the antibiotic compared to other class D enzymes rcsb.org. This difference is attributed to structural variations in the enzymes' active sites. Uniquely, CDD-1 possesses an extended Ω-loop that forms hydrogen bonds with the acylated Cefotaxime, providing additional stabilizing interactions that contribute to the enzyme's high catalytic activity against expanded-spectrum cephalosporins rcsb.org.

These detailed structural analyses provide a molecular foundation for understanding both the therapeutic action of this compound and the mechanisms of bacterial resistance mediated by beta-lactamases.

Table 1: Key Structural Interaction Data of Cefotaxime

Interaction TypeEnzyme/ProteinKey Residues InvolvedObserved Distances (Å) / ConformationsPDB ID (if available)Reference
PBP BindingPBPD2 (Listeria monocytogenes)Not explicitly detailed in snippet, but "structural complementarity"Correlation with inhibitory potencyNot explicitly stated in snippet asm.org asm.org
β-Lactamase AcylationToho-1 β-lactamase (E166A mutant)Ser237, Ser70, Lys73, Ser130Ser237-β-lactam carbonyl O: 2.92 Å; Ser70-β-lactam carbonyl O: 2.78 Å; Lys73 in two conformationsNot explicitly stated in snippet osti.gov osti.gov
β-Lactamase HydrolysisCTX-M-14 β-lactamaseLys73, Ser130, Asn132, Lys234, Thr216, Thr235, Ser237, Arg276Active site optimized for Cefotaxime catalysis1YLT (WT CTX-M-14), 3HLW (CTX-M-9) nih.govacs.org
β-Lactamase HydrolysisCDD-1 β-lactamaseΩ-loopUnique Ω-loop forms hydrogen bonds with acylated Cefotaxime6PQC rcsb.org

Advanced Formulation Science and Drug Delivery Research

Chemical Stability of Cefotaxime (B1668864) Sodium in Various Formulations

The chemical stability of cefotaxime sodium is a crucial factor influencing its shelf life and therapeutic effectiveness. Degradation pathways can be influenced by several environmental factors and formulation components.

Excipients play a significant role in the chemical stability of this compound. Studies have shown that the specific surface area of certain excipients can influence the drug's decomposition rate. For instance, a correlation has been observed between the degradation rate constant of this compound and the surface area of chitin-aluminum and chitin-calcium silicate (B1173343) excipients in solid-state formulations americanelements.com. Conversely, chitin-magnesium silicate did not exhibit such a correlation, attributed to its smaller average pore diameter americanelements.com. This suggests that the physical interaction and surface characteristics of excipients are critical determinants of this compound stability.

Furthermore, this compound is known to be incompatible with alkaline solutions, such as sodium bicarbonate injection. Mixing with strong bases can lead to an intense yellow discoloration and potential degradation, indicating a pH-dependent degradation pathway medsafe.govt.nz. Physical incompatibility has also been noted with aminoglycosides, necessitating separate administration if both antibiotics are required medsafe.govt.nz.

The stability of this compound differs significantly between liquid and solid states. Research indicates that the degradation of this compound is generally slower in solution compared to the solid state americanelements.com. However, even in solution, stability is concentration and temperature-dependent.

Studies evaluating the stability of this compound in solution (100 mg/ml concentration) at various temperatures have provided specific insights into its chemical and physical stability:

At 5°C, the drug maintained adequate stability for up to 5 days researchgate.netresearchgate.net.

At 25°C, stability was maintained for up to 24 hours researchgate.netresearchgate.net.

At 45°C, stability was limited to 2 hours researchgate.netresearchgate.net.

A decrease in drug concentration exceeding 10% from the initial concentration was considered indicative of chemical instability researchgate.netresearchgate.net. Physical stability parameters, such as color change and pH, were also monitored, with a change in pH by more than 1 unit signifying physical instability researchgate.netresearchgate.net. Initially, solutions are clear and pale yellow, gradually becoming reddish-yellow over time as degradation progresses researchgate.netresearchgate.net. Mechanical processes, such as ball milling for particle size reduction, have also been shown to increase the degradation of this compound with increased milling time scispace.com.

Table 1: Stability of this compound (100 mg/ml solution)

Temperature (°C)Chemical Stability DurationPhysical Stability Observation
5Up to 5 days researchgate.netresearchgate.netNo significant pH change researchgate.net
25Up to 24 hours researchgate.netresearchgate.netNo significant pH change researchgate.net
452 hours researchgate.netresearchgate.netColor change to reddish-yellow, pH change > 1 researchgate.netresearchgate.net

Development of Novel Drug Delivery Systems

To overcome challenges related to stability, targeted delivery, and controlled release, significant research efforts are directed towards developing novel drug delivery systems for this compound.

Nanocarrier-based systems offer promising avenues for enhancing the therapeutic profile of this compound by protecting the drug from degradation, improving its solubility, and enabling targeted delivery researchgate.net.

Nanosponges : These three-dimensional porous structures are engineered with narrow size distribution and high entrapment efficiency. They can encapsulate poorly water-soluble drugs, improving their oral bioavailability and protecting them from degradation researchgate.net. Research has explored cefotaxime-loaded nanosponges, with studies focusing on their degradation pathways and stability to guide excipient selection and optimal storage conditions japsonline.com.

Chitosan Nanoparticles : Chitosan, a positively charged polymer, has demonstrated the ability to enhance the bactericidal activity of antibiotics and prolong the applicable lifetime of antimicrobial agents mdpi.com. Chitosan-coated liposomes have shown enhanced anti-MRSA activity and higher drug encapsulation compared to uncoated liposomes mdpi.com. Polymeric nanoparticles, in general, are designed to protect their cargo from in vivo and in vitro degradation, reduce toxicity, and improve pharmacokinetic profiles mdpi.comdovepress.com.

Hydrogels are highly attractive for controlled drug release applications due to their biocompatibility, ease of drug dispersion within their matrix, and the ability to control release profiles by modifying polymer network properties nih.govnih.gov.

Cefotaxime-loaded hydrogels have been developed for topical applications, demonstrating sustained release properties. Various gelling agents have been investigated, including Carbopol 934 (C934), Hydroxypropyl Methylcellulose (B11928114) 4000 (HPMC 4000), Carboxymethylcellulose Sodium (Na CMC), Pectin (PEC), Xanthan Gum (XG), and Guar Gum (GG) nih.govnih.govresearchgate.net.

One notable formulation, F13, which incorporated Carbopol 934, exhibited a slower and sustained drug release profile over 8 hours nih.govnih.govresearchgate.net. Stability studies on these hydrogels revealed no significant changes in pH, drug content, or viscosity upon storage, indicating good formulation stability nih.govnih.gov. Hydroxypropyl methylcellulose (HPMC) is a particularly common polymer in hydrogel delivery systems, valued for its ability to prolong rheological, swelling, and sorption characteristics, and to regulate drug release nih.gov.

Physicochemical Characterization of Advanced Formulations (e.g., Zeta Potential, Particle Size, Rheological Properties)

The physicochemical properties of advanced formulations encapsulating this compound are critical determinants of their performance. These characteristics influence drug encapsulation, release kinetics, stability, and interaction with biological environments. Key parameters assessed include particle size, zeta potential, and rheological properties.

Particle Size

Particle size is a fundamental characteristic of advanced drug delivery systems, profoundly impacting their biodistribution, cellular uptake, and stability. For formulations containing this compound, achieving a controlled particle size is essential for targeted delivery and sustained release.

Research has demonstrated the successful preparation of various nano-sized formulations incorporating this compound:

Liposomes: Cefotaxime combined with ellagic acid in liposomal form resulted in a particle size of 251.7 ± 1.2 nm sciepub.com. Studies on cefotaxime-loaded liposomes with bile salt also reported nano-sized vesicles, with sizes increasing from 4.5 (± 0.9) to 11.4 (± 0.4) µm with increasing sodium deoxycholate concentration before nano-size reduction, and specific measurements after reduction ualberta.ca.

Polymeric Nanoparticles: Cefotaxime nanoparticles (Cefo-NPs) formulated using polycaprolactone (B3415563) (PCL) and poly(vinyl alcohol) (PVA) exhibited particle sizes ranging from 180 to 220 nm, with some formulations showing average diameters as low as 74 nm to 109.8 nm as observed by Atomic Force Microscopy (AFM) ajol.infoacademicjournals.org. Another study on Cefotaxime-loaded PCL polymeric nanoparticles reported average sizes of 216 nm for drug-loaded particles, compared to 200 nm for blank nanoparticles mdpi.com.

Chitosan Nanoparticles: Newly synthesized cefotaxime-loaded chitosan-based nano-antibiotics (NABs) were found to have sizes less than 100 nm frontiersin.org.

Polystyrene Nanoparticles: Polystyrene nanoparticles containing this compound, prepared by emulsion polymerization, were described as discrete, spherical, and uniform in size ijpsonline.comresearchgate.net.

Gold Nanoparticles: Cefotaxime-loaded gold nanoparticles (C-AuNPs) also demonstrated nano-size characteristics, as verified by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) bohrium.com.

The particle size distribution, often indicated by the polydispersity index (PDI), is also crucial, with lower values indicating a more uniform and homogeneous dispersion mdpi.comsciepub.com.

Table 1: Particle Size of this compound Advanced Formulations

Formulation TypeCefotaxime FormParticle Size (nm)Reference
Liposomes (with Ellagic Acid)Cefotaxime (CXM)251.7 ± 1.2 sciepub.com
Polymeric Nanoparticles (PCL/PVA)Cefotaxime (Cefo-NPs)180-220 ajol.info
Polymeric Nanoparticles (PCL/PVA)Cefotaxime (Cef-NP1)109.8 ajol.infoacademicjournals.org
Polymeric Nanoparticles (PCL/PVA)Cefotaxime (Cef-NP2)90.7 ajol.infoacademicjournals.org
Polymeric Nanoparticles (PCL/PVA)Cefotaxime (Cef-NP3)103.9 ajol.infoacademicjournals.org
Polymeric Nanoparticles (PCL/PVA)Cefotaxime (Cef-NP4)74 ajol.infoacademicjournals.org
Polymeric Nanoparticles (PCL)Cefotaxime-loaded NPs216 mdpi.com
Chitosan NanoparticlesCefotaxime-loaded NABs< 100 frontiersin.org

Zeta Potential

Zeta potential, a measure of the electrical charge on the surface of particles in a colloidal suspension, is a critical indicator of colloidal stability. A high positive or negative zeta potential typically signifies good stability due to electrostatic repulsion between particles, preventing aggregation and flocculation mdpi.comfrontiersin.orgsci-hub.se.

Studies on this compound formulations have reported various zeta potential values:

Liposomes: Cefotaxime-ellagic acid liposomes exhibited a zeta potential of 12.4 ± 3.1 mV sciepub.com.

Polymeric Nanoparticles: Cefotaxime-loaded polycaprolactone (PCL) nanoparticles showed a negative zeta potential of -11.1 mV, while blank PCL nanoparticles had a zeta potential of -16.8 mV mdpi.com. The negative charge was attributed to the presence of carbonyl groups on the nanoparticle surface, and a decrease in magnitude upon drug loading suggested partial adsorption of cefotaxime on the surface or entrapment within the nanoparticle mdpi.com.

Chitosan Nanoparticles: Cefotaxime-loaded chitosan-based nano-antibiotics (NABs) displayed a highly positive zeta potential of more than +50 mV, indicating a highly stable nano-dispersion frontiersin.org. This positive charge is characteristic of chitosan, which can form electrostatic interactions with negatively charged biological components uea.ac.uk.

Generally, nanoparticles with zeta potentials greater than +30 mV or less than -30 mV are considered stable colloidal systems frontiersin.orgsci-hub.se. Values between -30 mV and +30 mV may indicate poorer colloidal stability and a higher likelihood of aggregation sci-hub.se.

Table 2: Zeta Potential of this compound Advanced Formulations

Formulation TypeCefotaxime FormZeta Potential (mV)Reference
Liposomes (with Ellagic Acid)Cefotaxime (CXM)12.4 ± 3.1 sciepub.com
Polymeric Nanoparticles (PCL)Cefotaxime-loaded NPs-11.1 mdpi.com
Polymeric Nanoparticles (PCL)Blank NPs-16.8 mdpi.com
Chitosan NanoparticlesCefotaxime-loaded NABs> +50 frontiersin.org

Rheological Properties

Rheological properties, such as viscosity and flow behavior, are crucial for the stability, processability, and administration of pharmaceutical formulations. For advanced this compound formulations, these properties can influence ease of handling, syringeability for injectable forms, and retention at the site of application for topical formulations.

A study on newly developed topical hydrogels containing this compound characterized their rheological properties nih.gov. While specific numerical values for viscosity were not provided in the snippet, the study reported that "stability study revealed that, upon storage, there were no significant changes in pH, drug content, and viscosity of the gels" nih.gov. This indicates that viscosity was a key parameter monitored to assess the stability of these Cefotaxime-loaded hydrogels over time. The hydrogel formulations were designed for sustained release and exhibited properties like spreadability, which are directly influenced by their rheology nih.gov.

For microemulsions, while specific data for this compound is limited, general rheological characteristics have been observed. Microemulsions are often described as low-viscosity formulations, sometimes exhibiting Newtonian flow behavior core.ac.uk. However, some oil-in-water microemulsions can display non-Newtonian shear-thinning behavior, where viscosity decreases with increasing shear rate whiterose.ac.ukmdpi.com. This shear-thinning property can be beneficial for administration, as the formulation becomes less viscous under shear stress (e.g., during injection or spreading) but regains viscosity at rest, potentially aiding retention.

Table 3: Rheological Properties of this compound Advanced Formulations (Descriptive)

Formulation TypeCefotaxime FormRheological Property (Observation)Reference
Topical HydrogelsCefotaxime (CTX)Stable viscosity upon storage nih.gov

Environmental Research and Microbial Ecology of Cefotaxime Resistance

Monitoring and Surveillance of Cefotaxime-Resistant Microorganisms in Environmental Compartments

Monitoring and surveillance efforts have revealed the widespread presence of cefotaxime-resistant bacteria (CRB) across diverse environmental matrices, including water, soil, and animal waste. These studies underscore the environment as a significant reservoir for antimicrobial resistance.

A cross-sectional study conducted in North and Central Florida, United States, investigated the prevalence and concentration of CRB in grazing beef cattle and their surrounding environment. The findings indicated a high prevalence of CRB in environmental samples, often exceeding that in fecal samples from cattle, even in animals not treated with cephalosporin (B10832234) antibiotics. nih.govfrontiersin.orgnih.govfrontiersin.org

Table 1: Prevalence and Concentration of Cefotaxime-Resistant Bacteria (CRB) in Environmental and Fecal Samples from Beef Cattle Farms frontiersin.orgnih.gov

Sample TypePrevalence of CRB (%) (95% CI)Concentration of CRB (log CFU/g or 100 mL) (95% CI)
Fecal Samples (Cattle)47.4 (ranging 21.1-87.5% across farms)2.95 (2.89, 3.02)
Water Samples88.6 (82.0, 95.3)1.08 (0.82, 1.36)
Soil Samples98.7 (96.2, 100)5.37 (5.16, 5.57)
Forage Samples95.7 (91.6, 99.8)5.37 (5.16, 5.57)

Further research has detected cefotaxime-resistant bacteria in dumpsite leachates in southwestern Nigeria, with all isolated strains capable of producing Extended-Spectrum Beta-Lactamases (ESBLs). mdpi.com In rural Bangladesh, cefotaxime-resistant Escherichia coli was found in household floor swabs from a significant proportion of surveyed households (71%). diva-portal.org

Escherichia coli has been identified as a promising subject for globally coordinated surveillance of antimicrobial resistance in water environments due to its clinical relevance and widespread use as a fecal contamination indicator. nih.govnih.govresearchgate.net The World Health Organization (WHO) TriCycle Protocol specifically proposes the use of cefotaxime-resistant E. coli for this purpose. nih.govnih.govresearchgate.netmdpi.com Studies comparing monitoring methods for cefotaxime-resistant E. coli in water environments have shown that concentrations in wastewater influent can range from 106 to 108 CFU/100 mL, while in surface waters, concentrations are typically around 102 CFU/100 mL, with cefotaxime-resistant isolates being approximately 100-fold lower than total E. coli concentrations. nih.govnih.gov

Table 2: Concentrations of E. coli in Water Environments nih.govnih.gov

Water TypeTotal E. coli Concentration (CFU/100 mL)Cefotaxime-Resistant E. coli Concentration (CFU/100 mL)
Wastewater Influent106–108~104–106 (approx. 100-fold lower than total)
Surface Waters~102Near limit of detection (0.4 CFU/100 mL)

Wastewater treatment plants (WWTPs) are recognized as crucial "hotspots" for monitoring antibiotic resistance. nih.govresearchgate.net A transnational study demonstrated that monitoring cefotaxime-resistant coliforms is a feasible and affordable approach to assess antibiotic resistance status in WWTPs globally. researchgate.net

Investigation of the Environmental Dissemination of Resistance Genes Related to Cefotaxime (B1668864)

The environmental dissemination of cefotaxime resistance is primarily driven by the spread of specific antibiotic resistance genes (ARGs), most notably those encoding Extended-Spectrum Beta-Lactamases (ESBLs). The blaCTX-M gene family is a predominant group of ESBL genes responsible for cefotaxime resistance and is frequently detected in environmental sources. diva-portal.orgnih.govmdpi.come3s-conferences.orgonehealthjournal.orgasm.org

Among the various blaCTX-M variants, blaCTX-M-15 is particularly significant due to its widespread presence in humans, animals, and the environment globally. e3s-conferences.orgasm.org This ubiquity is often linked to its association with mobile genetic elements that facilitate its spread. diva-portal.org

Horizontal gene transfer (HGT) plays a critical role in the rapid dissemination of these resistance genes among diverse bacterial populations in the environment. nih.govcdnsciencepub.comnih.govuconn.edu The main mechanisms of HGT include:

Conjugation: The primary mechanism, involving direct cell-to-cell contact for DNA transfer, often mediated by plasmids. cdnsciencepub.comnih.govuconn.edu

Transduction: Transfer of genetic material via bacteriophages. cdnsciencepub.comuconn.edu

Transformation: Uptake of naked DNA fragments by naturally competent bacteria. cdnsciencepub.comnih.govuconn.edu

Studies have shown that hospital wastewaters can be contaminated with bacteriophages containing ARGs, and hospital effluents discharged into the environment contribute to the dissemination of antibiotic-resistant bacteria and resistance genes into natural water bodies. mdpi.comcdnsciencepub.com For instance, in Nigeria, dumpsite leachates contained cefotaxime-resistant bacteria with various beta-lactamase resistance genes, including blaCTX-M-2, blaCTX-M-8, and blaCTX-M-25, often associated with mobile genetic elements. mdpi.com Similarly, blaCTX-M genes, particularly blaCTX-M group 1 (including blaCTX-M-1, blaCTX-M-3, and blaCTX-M-15), have been detected in E. coli isolates from river downstream environments. e3s-conferences.org The presence of blaCTX-M genes has also been observed on household floors, highlighting the potential for horizontal transfer of resistance genes to surrounding microbial populations. diva-portal.org

The widespread presence of multidrug-resistant (MDR) plasmids carrying ARGs, such as those encoding ESBLs, indicates the rapid propagation of MDR bacteria through HGT. uconn.edu This genetic exchange is facilitated in environments with high bacterial cell concentrations, such as the gastrointestinal tract of animals, which can then contribute to environmental reservoirs. uconn.edu

Q & A

Q. What validated analytical methods are recommended for quantifying cefotaxime sodium in experimental formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used due to its precision in separating and quantifying this compound from excipients and degradation products. Key parameters include a C18 column, UV detection at 254 nm, and mobile phases combining phosphate buffer with acetonitrile. Validation should follow ICH guidelines, including linearity (1–50 µg/mL), recovery (>98%), and repeatability (%RSD <2%) .

Q. How should researchers design stability studies to assess this compound under varying storage conditions?

Stability studies should test hydrolytic degradation (acidic/alkaline pH), thermal stress (40–60°C), and photolytic exposure. Use forced degradation protocols to identify major breakdown products (e.g., desacetylcefotaxime). Analytical methods like HPLC-MS can track degradation kinetics. Include controls for pH, temperature, and light intensity, and validate stability-indicating assays .

Q. What pharmacokinetic (PK) parameters are critical for evaluating this compound in preclinical models?

Focus on bioavailability (AUC), half-life (t1/2), volume of distribution (Vd), and protein binding. In animal models, ensure dose proportionality across species and correlate PK data with pharmacodynamic (PD) endpoints like time above MIC. Use non-compartmental analysis for initial studies .

Q. How can researchers optimize in vitro susceptibility testing for this compound against resistant pathogens?

Employ standardized broth microdilution (CLSI/EUCAST guidelines) with Mueller-Hinton agar. Test ESBL-producing Enterobacteriaceae using inhibitor-based assays (e.g., clavulanic acid). Report MIC50/MIC90 and compare with cephalosporin class trends. Include quality control strains like E. coli ATCC 25922 .

Q. What ethical considerations apply when designing clinical trials involving this compound?

Ensure informed consent, especially for vulnerable populations (e.g., neonates). Address risks like hypersensitivity reactions and C. difficile overgrowth. Use randomization and blinding to minimize bias. Adhere to FDA/EMA guidelines for antibiotic trials, including predefined endpoints (e.g., clinical cure rates) .

Advanced Research Questions

Q. How can PK/PD modeling improve dosing regimens for this compound in critically ill patients?

Develop population PK models using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates like renal function, albumin levels, and fluid resuscitation. Simulate regimens to achieve ≥60% time above MIC for pathogens with elevated MICs (e.g., P. aeruginosa). Validate models using Monte Carlo simulations .

Q. What molecular mechanisms underlie this compound resistance in gram-negative bacteria, and how can they be experimentally characterized?

Investigate β-lactamase variants (e.g., CTX-M-15) via gene sequencing and enzyme kinetics. Use plasmid conjugation assays to assess horizontal transfer. Apply CRISPR-Cas9 to knock out resistance genes and restore susceptibility. Pair with transcriptomics to identify upregulated efflux pumps .

Q. How should researchers resolve contradictions in efficacy data between in vitro and in vivo models of this compound?

Conduct hollow-fiber infection models to bridge lab-animal disparities. Adjust inoculum size and growth phase (log vs. stationary) to mimic human infections. Use proteomics to compare bacterial stress responses across models. Apply Hill criteria to assess causality in discordant results .

Q. What strategies enhance the tissue penetration of this compound in biofilm-associated infections?

Test combination therapies with biofilm disruptors (e.g., EDTA, DNase). Use microdialysis in animal models to measure free drug concentrations in biofilms. Apply confocal microscopy with fluorescent cefotaxime analogs to visualize penetration gradients. Optimize dosing intervals based on biofilm metabolic activity .

Q. How can metabolomics identify biomarkers predictive of this compound treatment failure?

Perform LC-MS-based metabolomic profiling of patient sera pre/post-treatment. Corlate dysregulated pathways (e.g., TCA cycle intermediates) with clinical outcomes. Validate candidate biomarkers (e.g., succinate) in independent cohorts using ROC analysis. Integrate with genomic data to stratify high-risk patients .

Methodological Guidance

  • Data Contradictions : Apply Bradford Hill criteria to assess causality and use sensitivity analyses to test robustness .
  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks for clinical questions .
  • Literature Synthesis : Prioritize systematic reviews from PubMed/Embase and use tools like Covidence for risk-of-bias assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.